2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid
Description
Properties
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7(11(14)15)13-8(2)12-9-5-3-4-6-10(9)13/h3-7H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCOUPNAPANBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70968668 | |
| Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70968668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5389-97-9 | |
| Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70968668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Benzimidazole Nucleus: A Privileged Scaffold in Modern Medicine - An In-depth Technical Guide on its Discovery and Historical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, underpinning a vast array of therapeutic agents that have revolutionized the treatment of numerous diseases. This in-depth technical guide provides a comprehensive exploration of the discovery and historical development of benzimidazole compounds. From its initial synthesis in the late 19th century to its pivotal role in the development of blockbuster drugs, this guide will traverse the key scientific milestones, the evolution of synthetic methodologies, and the critical structure-activity relationship studies that have cemented its status as a "privileged scaffold." We will delve into the serendipitous discoveries and rational design strategies that led to the creation of transformative drug classes, including the anthelmintic benzimidazoles and the proton pump inhibitors. This guide is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the historical context and scientific ingenuity that have made benzimidazole a truly remarkable and enduring pharmacophore.
The Dawn of a Scaffold: Initial Discovery and Early Synthesis
The journey of benzimidazole began in 1872 when Hoebrecker first reported its synthesis.[1] However, it was the pioneering work on the structure of vitamin B12 in the mid-20th century that truly brought the benzimidazole nucleus to the forefront of biological and chemical research.[2] The discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral part of the vitamin B12 structure sparked immense interest in this heterocyclic system as a potential source of new therapeutic agents.[2]
Early synthetic methods for the benzimidazole core were foundational, primarily involving the condensation of ortho-phenylenediamines with carboxylic acids or their derivatives.[3][4] A classical and historically significant method is the reaction of o-phenylenediamine with formic acid to yield the parent benzimidazole.[3]
Experimental Protocol: Classical Synthesis of Benzimidazole
Reactants:
-
o-Phenylenediamine
-
Formic acid
Procedure:
-
A mixture of o-phenylenediamine and an excess of formic acid is heated under reflux for several hours.
-
The reaction mixture is then cooled and poured into cold water.
-
The resulting solution is neutralized with a base, such as sodium hydroxide, to precipitate the crude benzimidazole.
-
The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like water or ethanol.
This fundamental reaction laid the groundwork for the synthesis of a multitude of substituted benzimidazoles, allowing for the exploration of their chemical and biological properties.
A Breakthrough in Parasitology: The Anthelmintic Benzimidazoles
The first major therapeutic breakthrough for benzimidazole compounds came in the field of parasitology. In 1961, scientists at Merck discovered the potent anthelmintic activity of thiabendazole, marking the dawn of the benzimidazole anthelmintics era.[5][6] This discovery was a direct result of a systematic screening program for compounds effective against gastrointestinal nematodes.[5]
This initial success spurred further research into the structure-activity relationships (SAR) of benzimidazole derivatives, leading to the development of a series of highly effective and broad-spectrum anthelmintics.[7][8]
Key Discoveries in Anthelmintic Benzimidazoles:
-
Mebendazole: Developed by Janssen Pharmaceutica in the 1960s and introduced in 1971, mebendazole became a widely used treatment for a variety of intestinal worm infections.[9][10] Its mechanism of action involves the inhibition of tubulin polymerization in the parasite, leading to its death.[9][10]
-
Albendazole: Discovered in 1972 at SmithKline Animal Health Laboratories, albendazole exhibited an even broader spectrum of activity than its predecessors.[11] Patented in 1975, it proved effective against not only nematodes but also cestodes and trematodes.[11][12]
The development of these compounds was a testament to the power of medicinal chemistry in optimizing a lead scaffold to enhance efficacy and broaden the spectrum of activity.
Structure-Activity Relationship (SAR) of Anthelmintic Benzimidazoles
The anthelmintic activity of benzimidazoles is highly dependent on the substituents at the 2 and 5 (or 6) positions of the benzimidazole ring.[7][13]
-
Position 2: The presence of a methylcarbamate group at the 2-position was found to be crucial for the broad-spectrum anthelmintic activity.
-
Position 5 (or 6): Modifications at this position significantly influence the pharmacokinetic properties and spectrum of activity. For instance, the propylthio group in albendazole contributes to its broad efficacy.[7]
Taming Stomach Acid: The Proton Pump Inhibitors
The discovery of benzimidazole-based proton pump inhibitors (PPIs) represents a landmark achievement in the treatment of acid-related gastrointestinal disorders.[14][15] The journey began in the late 1960s at Astra Hässle in Sweden, with a research program aimed at developing novel anti-secretory agents.[16][17]
Initial research led to the identification of timoprazole, a pyridylmethylsulfinyl benzimidazole, which showed promising anti-secretory activity.[14][15] However, concerns about its side effects prompted further investigation.[14] A pivotal moment came with the understanding that the target of these compounds was the H+/K+-ATPase, the proton pump of the parietal cell.[17][18]
This mechanistic insight guided the optimization of the benzimidazole scaffold, leading to the synthesis of omeprazole in 1979.[14][16][19] Omeprazole was the first clinically successful PPI, revolutionizing the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[16][19]
Timeline of Proton Pump Inhibitor Discovery and Development
| Year | Milestone | Key Compound(s) |
| 1974 | Synthesis of timoprazole, a lead compound.[16] | Timoprazole |
| 1979 | Synthesis of omeprazole.[14][16][19] | Omeprazole |
| 1988 | Omeprazole launched in Europe as Losec®.[14][19] | Omeprazole |
| 1991 | Lansoprazole launched in Europe.[14][20] | Lansoprazole |
| 1994 | Pantoprazole introduced in Germany.[14][21] | Pantoprazole |
| 2001 | Esomeprazole (the S-enantiomer of omeprazole) launched in the USA.[14] | Esomeprazole |
Mechanism of Action of Benzimidazole Proton Pump Inhibitors
Benzimidazole PPIs are prodrugs that require activation in the acidic environment of the parietal cell's secretory canaliculi.[22][23]
-
Accumulation: As weak bases, PPIs accumulate in the acidic compartments of the parietal cells.
-
Activation: In the acidic environment, the benzimidazole PPI undergoes a molecular rearrangement to form a reactive sulfenamide intermediate.[22][23]
-
Inhibition: The sulfenamide covalently binds to cysteine residues on the extracellular domain of the H+/K+-ATPase, irreversibly inhibiting the enzyme and thus blocking acid secretion.[22][23]
This acid-activated, targeted mechanism of action is a key factor in the high efficacy and safety profile of this drug class.
Modern Synthetic Approaches and Future Directions
While classical synthetic methods remain relevant, modern organic chemistry has introduced more efficient and versatile routes to the benzimidazole core and its derivatives. These include metal-catalyzed cross-coupling reactions and one-pot multicomponent reactions, which allow for the rapid generation of diverse compound libraries for drug discovery.[24][25]
The 2-aminobenzimidazole scaffold, in particular, has been a focus of synthetic innovation due to its presence in numerous biologically active molecules.[24][26] Modern methods often utilize copper or palladium catalysts for intramolecular C-N bond formation, providing efficient access to this important substructure.[24]
The story of benzimidazole is far from over. Researchers continue to explore the therapeutic potential of this remarkable scaffold in various other areas, including oncology, virology, and neurology.[27][28][29] The ability of the benzimidazole nucleus to interact with a wide range of biological targets ensures its continued relevance in the ongoing quest for new and improved medicines.
Conclusion
The history of benzimidazole is a compelling narrative of scientific curiosity, serendipity, and rational drug design. From its humble beginnings as a laboratory chemical to its central role in blockbuster drugs, the benzimidazole scaffold has proven to be an exceptionally fruitful source of therapeutic innovation. Its journey from the core of vitamin B12 to the active ingredient in powerful anthelmintics and revolutionary proton pump inhibitors highlights the enduring power of medicinal chemistry to transform human health. As synthetic methodologies become more sophisticated and our understanding of biological targets deepens, the benzimidazole nucleus is poised to remain a "privileged scaffold" for the discovery of new medicines for generations to come.
References
-
Discovery and development of proton pump inhibitors. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Satoh, H. (2013). Discovery and Development of Proton Pump Inhibitors. Karger Publishers. [Link]
-
Benzimidazole. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Vandamme, T. F. (1995). Albendazole: a new drug for human parasitoses. PubMed. [Link]
-
Omeprazole. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Wang, H., et al. (2018). Oxidant-Switchable Selective Synthesis of 2-Aminobenzimidazoles via C–H Amination/Acetoxylation of Guanidines. Organic Letters. [Link]
-
Satoh, H. (2013). Discovery of Lansoprazole and its Unique Pharmacological Properties Independent from Anti-secretory Activity. Current Pharmaceutical Design. [Link]
-
Sriram, R., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. [Link]
-
Liu, Y., et al. (2018). Accelerating Development of Benziamidazole-Class Proton Pump Inhibitors: A Mechanism-Based PK/PD Model to Optimize Study Design with Ilaprazole as a Case Drug. MDPI. [Link]
-
Mechanism of action of Proton pump inhibitors (PPIs). (2021, February 5). YouTube. [Link]
-
Mebendazole: Classic Antiparasitic Turned Cancer Treatment. (2024, August 28). Off Script RX. [Link]
-
Selected current methods for the synthesis of 2‐aminobenzimidazoles. (n.d.). ResearchGate. [Link]
-
Albendazole. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Discovery and development of proton pump inhibitors. (n.d.). Grokipedia. [Link]
-
Medina-Franco, J. L., et al. (2012). Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. MedChemComm. [Link]
-
Satoh, H. (2013). Discovery of lansoprazole and its unique pharmacological properties independent from anti-secretory activity. PubMed. [Link]
-
A Brief Review on History Synthesis Mechanism of Action of Benzimidazole. (2021). International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Niu, D., et al. (2016). Comprehensive Modeling and Discovery of Mebendazole as a Novel TRAF2- and NCK-interacting Kinase Inhibitor. Scientific Reports. [Link]
-
Katiyar, J. C., et al. (1993). Relationships between the anthelmintic activity of eight derivatives of benzimidazole carbamates against Trichinella spiralis and their chemical structures. PubMed. [Link]
-
Kumar, A., et al. (2024). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry. [Link]
-
LANSOPRAZOLE. (2021, November 1). New Drug Approvals. [Link]
-
Lansoprazole. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Olbe, L., et al. (1984). [Acid secretion inhibition with new mechanisms of action: substituted benzimidazole]. PubMed. [Link]
-
Albendazole: A new drug for human parasitoses. (2025, August 7). ResearchGate. [Link]
-
Olbe, L. (2015). The physiological background behind and course of development of the first proton pump inhibitor. PubMed. [Link]
-
The mechanism of activation of the proton pump inhibitors shown in... (n.d.). ResearchGate. [Link]
-
Structure–Activity Relationship (SAR) of the benzimidazole scaffold. (n.d.). ResearchGate. [Link]
-
Structure of proton pump inhibitors (PPIs) that contain benzimidazole,... (n.d.). ResearchGate. [Link]
-
Townsend, L. B., & Wise, D. S. (2002). The Synthesis and Chemistry of Certain Anthelmintic Benzimidazoles. Parasitology Today. [Link]
-
Sachs, G., et al. (1995). Review article: the continuing development of proton pump inhibitors with particular reference to pantoprazole. Alimentary Pharmacology & Therapeutics. [Link]
-
Mebendazole. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Kim, B. K., et al. (2004). 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs. Bulletin of the Korean Chemical Society. [Link]
-
Watson, C., et al. (2007). Reaction of Proton Pump Inhibitors With Model Peptides Results in Novel Products. Journal of Pharmacological Sciences. [Link]
-
Abstract 1670: Discovery of novel water-soluble derivatives of mebendazole as selective CLK1/4 kinase inhibitors and their anticancer cancer activity. (2018, July 1). AACR Journals. [Link]
-
The development of albendazole for lymphatic filariasis. (2009, July 20). Mectizan Donation Program. [Link]
-
A Systemic Review on Benzimidazole Study. (2023). Quest Journals. [Link]
-
A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2025, June 6). Applied Chemical Engineering. [Link]
-
Yadav, G., et al. (2015). Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. European Journal of Medicinal Chemistry. [Link]
-
Benzimidazole derivatives with anthelmintic activity. (n.d.). ResearchGate. [Link]
-
Li, Y., et al. (2024). Discovery of novel benzimidazole derivatives as selective and reversible monoamine oxidase B inhibitors for Parkinson's disease treatment. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The synthesis and chemistry of certain anthelmintic benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole - Wikipedia [en.wikipedia.org]
- 4. questjournals.org [questjournals.org]
- 5. Albendazole: a new drug for human parasitoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Relationships between the anthelmintic activity of eight derivatives of benzimidazole carbamates against Trichinella spiralis and their chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mebendazole: Classic Antiparasitic Turned Cancer Treatment — Off Script RX [off-scriptrx.com]
- 10. Mebendazole - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Albendazole - Wikipedia [en.wikipedia.org]
- 13. Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 15. karger.com [karger.com]
- 16. grokipedia.com [grokipedia.com]
- 17. The physiological background behind and course of development of the first proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Acid secretion inhibition with new mechanisms of action: substituted benzimidazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Omeprazole - Wikipedia [en.wikipedia.org]
- 20. Lansoprazole - Wikipedia [en.wikipedia.org]
- 21. Review article: the continuing development of proton pump inhibitors with particular reference to pantoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 27. Comprehensive Modeling and Discovery of Mebendazole as a Novel TRAF2- and NCK-interacting Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Discovery of novel benzimidazole derivatives as selective and reversible monoamine oxidase B inhibitors for Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 2-(2-methyl-1H-benzimidazol-1-yl)propanoic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Benzimidazole Derivative
2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid is a member of the benzimidazole class of heterocyclic organic compounds.[1] The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, bearing a structural resemblance to endogenous purines, which allows for favorable interactions with a multitude of biological targets.[2] Consequently, benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and antiviral properties.[2][3][4]
While specific literature on the cellular effects of this compound is emerging, its structural characteristics suggest it may share mechanisms of action with other well-studied benzimidazole-containing compounds and celecoxib analogues. Many of these related molecules exert their effects on cancer cells independently of cyclooxygenase-2 (COX-2) inhibition, impacting fundamental cellular processes such as cell cycle progression, apoptosis, and key signaling pathways.[5][6]
These application notes provide a comprehensive, experience-driven guide for the investigation of this compound in a cell culture setting. The protocols and recommendations herein are synthesized from established methodologies for structurally and functionally related compounds, offering a robust framework for initial characterization and downstream mechanistic studies.
Understanding the Mechanistic Landscape: Potential Cellular Targets and Pathways
Based on the extensive research into benzimidazole derivatives and celecoxib analogs, this compound is hypothesized to modulate one or more of the following cellular pathways:
-
Induction of Apoptosis: Many benzimidazole derivatives induce programmed cell death in cancer cells.[7][8] This can occur through the intrinsic (mitochondrial) pathway, often involving the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to caspase activation.[7]
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a common mechanism for anticancer agents. Benzimidazole compounds have been shown to cause cell cycle arrest at various phases, such as G2/M or G0/G1, thereby inhibiting cell proliferation.[7][9]
-
Modulation of Kinase Signaling: The benzimidazole scaffold is a template for the design of various kinase inhibitors.[10] These compounds can target protein kinases that are crucial for cancer cell growth and survival.
-
Induction of Endoplasmic Reticulum (ER) Stress: Some celecoxib analogs, which share structural similarities, have been shown to induce ER stress, leading to the inhibition of protein synthesis and subsequent cell death.[6][11]
-
Inhibition of Topoisomerase: Certain bis-benzimidazole derivatives have been found to interfere with DNA topoisomerase I, an enzyme essential for DNA replication and transcription.[3]
The following diagram illustrates a potential signaling pathway that could be modulated by this compound, leading to an anti-proliferative effect.
Caption: General workflow for cell culture treatment with the compound.
Downstream Assays for Functional Characterization
a. Cell Viability and Proliferation Assays:
To determine the cytotoxic and anti-proliferative effects of the compound, a dose-response and time-course experiment is recommended.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
After the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
BrdU Assay: This immunoassay measures DNA synthesis, providing a direct assessment of cell proliferation.
-
Towards the end of the treatment period, add BrdU to the culture medium and incubate for a few hours.
-
Fix the cells and detect the incorporated BrdU using a specific antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate to generate a colorimetric or fluorescent signal, and quantify using a plate reader.
-
b. Apoptosis Assays:
To investigate whether the compound induces apoptosis, the following assays are recommended.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Harvest the cells (including any floating cells) after treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
-
Caspase Activity Assay: This assay measures the activity of key executioner caspases (e.g., caspase-3/7), which are activated during apoptosis.
-
Lyse the treated cells.
-
Add a luminogenic or fluorogenic caspase substrate to the cell lysate.
-
Incubate to allow for caspase cleavage of the substrate.
-
Measure the resulting light or fluorescence signal, which is proportional to caspase activity.
-
c. Western Blot Analysis:
To probe the molecular mechanism of action, Western blotting can be used to assess changes in the expression and phosphorylation status of key proteins in relevant signaling pathways.
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p53, cyclins, CDKs, or key kinases in specific pathways) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation and Interpretation
Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Hypothetical Dose-Response of this compound on Cancer Cell Viability (48h Treatment)
| Cell Line | IC50 (µM) |
| MCF-7 | [Insert experimental value] |
| A549 | [Insert experimental value] |
| HCT-116 | [Insert experimental value] |
Table 2: Hypothetical Effect on Apoptosis Induction (Treatment with 2x IC50 for 24h)
| Cell Line | % Apoptotic Cells (Annexin V+) | Fold-Increase in Caspase-3/7 Activity |
| MCF-7 | [Insert experimental value] | [Insert experimental value] |
| A549 | [Insert experimental value] | [Insert experimental value] |
| HCT-116 | [Insert experimental value] | [Insert experimental value] |
Troubleshooting and Considerations
-
Compound Precipitation: If the compound precipitates in the culture medium, try preparing the working solutions from a lower concentration stock or using a different solvent system. The use of pre-warmed medium for dilutions can also help.
-
Solvent Cytotoxicity: Always include a vehicle control group to ensure that the observed effects are due to the compound and not the solvent. If the solvent shows toxicity at the concentration used, reduce the stock concentration to allow for a smaller volume to be added to the culture medium.
-
Off-Target Effects: Be aware that, like many small molecules, this compound may have off-target effects. Corroborate key findings using multiple assays and, if possible, complementary approaches like siRNA-mediated knockdown of hypothesized target proteins.
-
Compound Stability: The stability of the compound in aqueous culture medium over the course of the experiment should be considered. [12]While benzimidazoles are generally stable, prolonged incubation times may lead to degradation.
Conclusion
This compound represents a promising compound for investigation in cell culture, particularly in the context of cancer research. By leveraging the extensive knowledge base of related benzimidazole derivatives and celecoxib analogs, researchers can design and execute a robust series of experiments to elucidate its biological activity and mechanism of action. The protocols and insights provided in these application notes serve as a comprehensive starting point for these endeavors.
References
-
Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
-
Johnson, A. J., et al. (2008). Celecoxib transiently inhibits cellular protein synthesis. PubMed. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7. PubMed. Retrieved from [Link]
-
Thangavel, S., et al. (2012). Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells. PubMed. Retrieved from [Link]
-
Tan, C. Y., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Retrieved from [Link]
-
Wouters, J., et al. (2021). Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. PMC - NIH. Retrieved from [Link]
-
Kavanagh, S., et al. (2019). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. Retrieved from [Link]
-
Loricchio, S., et al. (2021). Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-[4-(2-{4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. Retrieved from [Link]
-
Al-Ostath, S., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). NIH. Retrieved from [Link]
-
Shanmugam, M. K., et al. (2017). A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma. PubMed. Retrieved from [Link]
-
St. John, F. I., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylbenzimidazole. Retrieved from [Link]
-
Krivoshchekov, S. V., et al. (2025). New Plant Growth Regulators of Benzimidazole Series. MDPI. Retrieved from [Link]
-
Nikolova, M., et al. (2024). Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231. NIH. Retrieved from [Link]
-
El-Damasy, D. A., et al. (2025). Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. NIH. Retrieved from [Link]
-
Yilmaz, I., et al. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-methyl-1H-imidazol-1-yl)propanoic acid. Retrieved from [Link]
-
Kumar, P., et al. (2021). Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. PubMed. Retrieved from [Link]
-
Baumgartner, C., et al. (2013). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. PMC - NIH. Retrieved from [Link]
-
Bindels, L. B., et al. (2012). Gut microbiota-derived propionate reduces cancer cell proliferation in the liver. PubMed. Retrieved from [Link]
-
Yurttas, L., et al. (2015). Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines. PubMed. Retrieved from [Link]
-
Kralova, V., et al. (2013). Antiproliferative Effect of Benzimidazole Anthelmintics Albendazole, Ricobendazole, and Flubendazole in Intestinal Cancer Cell Lines. PubMed. Retrieved from [Link]
-
Zhao, L., et al. (2022). comments on 'Malic enzyme 2 maintains protein stability of mutant p53 through 2-hydroxyglutarate'. PMC - PubMed Central. Retrieved from [Link]
-
Florey, O., et al. (2017). Amino acids and mechanistic target of rapamycin regulate the fate of live engulfed cells. PubMed. Retrieved from [Link]
-
Rahman, M. A., et al. (2012). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Bangladesh Pharmaceutical Journal. Retrieved from [Link]
-
Bryant, C., et al. (2022). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. NIH. Retrieved from [Link]
Sources
- 1. CAS 753489-92-8: 2-(2-methyl-1H-benzimidazol-1-yl)propanoi… [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Celecoxib transiently inhibits cellular protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiproliferative effect of benzimidazole anthelmintics albendazole, ricobendazole, and flubendazole in intestinal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Application Note: A Multi-Faceted In Vitro Approach to Characterize the Anti-Inflammatory Potential of 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The compound 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid, belonging to this privileged class, presents a promising candidate for investigation as a therapeutic agent.[5] This guide provides a comprehensive, field-proven framework for researchers to meticulously evaluate its anti-inflammatory potential in vitro.
Our approach moves beyond a single endpoint, creating a self-validating system that first interrogates a specific molecular target and then confirms the biological effect in a cellular context. We will focus on one of the most well-established pathways in inflammation: the cyclooxygenase (COX) pathway. The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into pro-inflammatory mediators, most notably Prostaglandin E2 (PGE2).[6][7] Pharmacological inhibition of COX enzymes is the mechanism behind widely used non-steroidal anti-inflammatory drugs (NSAIDs).[8]
This document outlines a two-part experimental strategy:
-
Direct Enzyme Inhibition Assay: To determine if the compound directly inhibits the activity of purified COX-1 and COX-2 enzymes.
-
Cell-Based Functional Assay: To measure the compound's ability to suppress the production of PGE2 in a validated cellular model of inflammation.
By following these protocols, researchers can generate robust, high-quality data to define the compound's mechanism of action and dose-dependent efficacy.
Part 1: Direct Cyclooxygenase (COX) Inhibition Assay
Principle
This assay directly measures the peroxidase activity of purified COX-1 (ovine) and COX-2 (human recombinant) enzymes. The peroxidase component of COX is quantified by monitoring the colorimetric oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[9] An active inhibitor will prevent this color change, allowing for the calculation of its inhibitory potency (IC50). This cell-free system provides a clean, direct assessment of the compound's interaction with its putative targets.
Experimental Workflow: COX Inhibition Assay
Caption: Workflow for the cell-free COX inhibitor screening assay.
Materials
-
COX Colorimetric Inhibitor Screening Kit (e.g., Cayman Chemical Cat. No. 701050 or equivalent)[9]
-
Purified ovine COX-1 and human recombinant COX-2
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
This compound
-
Positive Control Inhibitor: Celecoxib (COX-2 selective) or Indomethacin (non-selective)
-
Vehicle Control: Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plate
-
Microplate reader capable of measuring absorbance at 590-611 nm
Step-by-Step Protocol
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Equilibrate Assay Buffer to 37°C.
-
Compound Dilution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution in Assay Buffer to create working solutions at 10X the final desired concentrations (e.g., 1 mM down to 100 nM).
-
Prepare similar dilutions for the positive control inhibitor (e.g., Celecoxib).
-
-
Assay Plate Setup: Set up the 96-well plate in triplicate for each condition as outlined in the table below.
| Well Type | Reagent 1 | Reagent 2 | Reagent 3 | Reagent 4 | Reagent 5 |
| Background | 160 µL Assay Buffer | 10 µL Heme | --- | 10 µL Vehicle | 10 µL Arachidonic Acid |
| 100% Activity | 150 µL Assay Buffer | 10 µL Heme | 10 µL COX Enzyme | 10 µL Vehicle | 10 µL Arachidonic Acid |
| Inhibitor | 150 µL Assay Buffer | 10 µL Heme | 10 µL COX Enzyme | 10 µL Test Compound | 10 µL Arachidonic Acid |
| Positive Ctrl | 150 µL Assay Buffer | 10 µL Heme | 10 µL COX Enzyme | 10 µL Celecoxib | 10 µL Arachidonic Acid |
-
Reaction Assembly:
-
Add Assay Buffer, Heme, and diluted COX enzyme (either COX-1 or COX-2) to the appropriate wells.
-
Add 10 µL of the 10X test compound, positive control, or vehicle (DMSO) to the respective wells.
-
-
Pre-incubation:
-
Cover the plate and incubate for 10 minutes at 37°C.
-
Rationale: Many inhibitors exhibit time-dependent binding to COX enzymes. This pre-incubation step allows the compound to bind to the enzyme before the reaction is initiated, ensuring a more accurate measurement of its inhibitory potential.[10]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of Arachidonic Acid to all wells.
-
Immediately add the colorimetric substrate (TMPD) as per the kit protocol.
-
Read the absorbance at 590 nm in a microplate reader every minute for 5-10 minutes to obtain the kinetic reaction rate.
-
Data Analysis
-
Calculate the reaction rate (V) for each well (mOD/min).
-
Subtract the average rate of the Background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of the 100% Activity wells and V_inhibitor is the rate of the inhibitor wells.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
Part 2: Cell-Based PGE2 Inhibition Assay
Principle
This assay assesses the compound's efficacy in a more biologically relevant context. Murine macrophage cells (e.g., J774A.1 or RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, which potently induces the expression of COX-2 and triggers a robust inflammatory response, including the synthesis and release of PGE2.[11] The ability of this compound to inhibit this LPS-induced PGE2 production is quantified using a competitive ELISA.
Materials
-
J774A.1 murine macrophage cell line (ATCC® TIB-67™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Positive Control: Celecoxib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assessment
-
24-well cell culture plates
-
Prostaglandin E2 (PGE2) ELISA Kit (e.g., RayBiotech, R&D Systems, or Arbor Assays)[12][13][14]
Step-by-Step Protocol
-
Cell Culture and Seeding:
-
Culture J774A.1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
The next day, replace the old media with fresh, serum-free DMEM.
-
Prepare dilutions of the test compound and positive control (Celecoxib) in serum-free DMEM.
-
Pre-treat the cells by adding the compound dilutions to the wells. Incubate for 1 hour.
-
Rationale: Pre-treatment allows the compound to permeate the cell membrane and engage with its intracellular target (COX enzymes) prior to the inflammatory stimulus.
-
-
Inflammatory Stimulation:
-
Induce inflammation by adding LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the "Unstimulated Control" wells.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Supernatant Collection:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any detached cells or debris.
-
Store the clarified supernatants at -80°C until ready for PGE2 analysis.
-
-
Cytotoxicity Assessment (Parallel Plate):
-
It is crucial to determine if the reduction in PGE2 is due to specific enzyme inhibition or simply cell death. Run a parallel plate treated identically and perform an MTT assay to assess cell viability.[1][15] Only non-toxic concentrations of the compound should be considered for anti-inflammatory analysis.
-
Part 3: Quantification of PGE2 by Competitive ELISA
Principle
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of PGE2 in the collected supernatants. In this assay, PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for binding to a limited number of anti-PGE2 antibodies coated on the plate. The amount of HRP-labeled PGE2 that binds is inversely proportional to the amount of PGE2 in the sample. A substrate is added that produces a colorimetric signal, which is then read on a plate reader.[7]
Protocol Summary (based on a typical kit)
-
Prepare Standards: Reconstitute the PGE2 standard provided in the kit and perform a serial dilution to generate a standard curve (e.g., 1000 pg/mL down to ~2 pg/mL).[13]
-
Plate Loading: Add 50 µL of standards, controls, and collected cell culture supernatants to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add 50 µL of the HRP-conjugated PGE2 to each well. Incubate for 2 hours at room temperature on a shaker.
-
Washing: Aspirate the contents of the wells and wash 4-5 times with the provided Wash Buffer to remove unbound reagents.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes. A blue color will develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Immediately read the absorbance at 450 nm.
Data Analysis
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration. Use a four-parameter logistic (4-PL) curve fit.
-
Interpolate the concentration of PGE2 in each unknown sample from the standard curve.
-
Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated control.
-
Plot the % Inhibition vs. compound concentration to determine the IC50 value for the cell-based assay.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity and easy comparison.
Table 1: Summary of Inhibitory Potency (IC50 Values)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | Cell-Based PGE2 Inhibition IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| Celecoxib | >10 | ~0.023[11] | >430 | Experimental Value |
| Indomethacin | ~0.42[6] | ~2.75[6] | ~0.15 | Experimental Value |
Interpretation: A potent anti-inflammatory compound will exhibit low IC50 values in both the enzyme and cell-based assays. The COX-2 Selectivity Index indicates whether the compound preferentially inhibits the inducible COX-2 isoform (high index) over the constitutively expressed COX-1 isoform, which can be predictive of a reduced risk of gastrointestinal side effects. The correlation between the COX-2 IC50 and the cell-based PGE2 inhibition IC50 provides strong evidence that the observed anti-inflammatory effect is mediated through the intended mechanism.
References
- Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay.
- Girish, C., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. PubMed.
- Vanden Berghe, W., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed.
- Cayman Chemical. (n.d.). COX Inhibitor Screening Assay Kit.
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
- BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of (1H-benzimidazol-2-ylthio)acetonitrile.
- Kunz, E., et al. (2011). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. PubMed.
- CymitQuimica. (n.d.). CAS 753489-92-8: this compound.
- RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit.
- Cloud-Clone Corp. (n.d.). ELISA Kit for Prostaglandin E2 (PGE2).
- Arbor Assays. (n.d.). DetectX® Prostaglandin E2.
- Chittasupho, C., et al. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts.
- Wang, J., et al. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
- Sigma-Aldrich. (n.d.). Prostaglandin EIA (CS0200) - Bulletin.
- Sukhramani, P. S., et al. (2011). In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung cancer activity. Annals of Biological Research.
- R&D Systems. (n.d.). Prostaglandin E2 Parameter Assay Kit.
- BPS Bioscience. (n.d.). COX1 Inhibitor Screening Assay Kit.
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
- Bilici, E., et al. (2025). Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathological Parameter Methods. Eastern Journal of Medicine.
- Abdel-Samii, Z. K. (n.d.). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. pdf.journalagent.com [pdf.journalagent.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 753489-92-8: 2-(2-methyl-1H-benzimidazol-1-yl)propanoi… [cymitquimica.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assaygenie.com [assaygenie.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. raybiotech.com [raybiotech.com]
- 13. arborassays.com [arborassays.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid in Medicinal Chemistry
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature with extensive details specifically on the medicinal chemistry applications of 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid is limited. This guide is constructed based on the well-established biological activities of the benzimidazole scaffold and its derivatives, particularly those with similar structural motifs. The protocols and applications described herein are extrapolated from studies on closely related analogues and are intended to serve as a foundational resource for initiating research on this specific compound.
Introduction: The Benzimidazole Scaffold - A Privileged Structure in Drug Discovery
The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1] This heterocyclic system is a "privileged scaffold," meaning it can bind to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[2] Its structural similarity to naturally occurring purines allows it to interact with a multitude of enzymes and receptors within the body. Consequently, benzimidazole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including anticancer, anti-inflammatory, antiviral, and antimicrobial therapies.[1][3]
The compound this compound incorporates key structural features that suggest significant potential for biological activity. The 2-methyl substitution is known to influence the electronic and steric properties of the benzimidazole ring system, potentially enhancing its pharmacological profile.[4] The propanoic acid moiety at the N-1 position introduces a carboxylic acid functional group, which can participate in hydrogen bonding and ionic interactions with biological targets, as well as improve the compound's pharmacokinetic properties.[4] This unique combination of a privileged scaffold and functional groups makes this compound a compelling candidate for investigation in medicinal chemistry.
Synthesis Protocol: N-Alkylation of 2-methyl-1H-benzimidazole
The synthesis of this compound can be achieved through the N-alkylation of 2-methyl-1H-benzimidazole with a suitable three-carbon synthon bearing a carboxylic acid or its ester equivalent. A common and effective method involves the reaction with an α-halopropionate followed by hydrolysis of the ester.
Materials and Reagents:
-
2-methyl-1H-benzimidazole
-
Ethyl 2-bromopropanoate (or methyl 2-bromopropanoate)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
Step 1: N-Alkylation
-
To a solution of 2-methyl-1H-benzimidazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the benzimidazolide anion.
-
Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at 60-70 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-methyl-1H-benzimidazol-1-yl)propanoate.
-
Purify the crude product by silica gel column chromatography.
Step 2: Ester Hydrolysis
-
Dissolve the purified ethyl 2-(2-methyl-1H-benzimidazol-1-yl)propanoate (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
After completion, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with 1N HCl.
-
The product, this compound, will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Application Note I: Anticancer Activity
Benzimidazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms such as inhibition of tubulin polymerization, topoisomerase inhibition, and kinase inhibition.[6][7] The structural features of this compound suggest its potential as a scaffold for developing novel anticancer therapeutics.
Plausible Mechanism of Action: Kinase Inhibition
A prominent mechanism of action for many anticancer benzimidazoles is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth and angiogenesis.[8][9] The benzimidazole core can act as a hinge-binding motif in the ATP-binding pocket of these kinases, while the N-1 propanoic acid side chain can form additional interactions with the enzyme, enhancing binding affinity and selectivity.
Caption: Plausible kinase inhibition pathway for anticancer activity.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.[5]
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PANC-1 - pancreatic)[8]
-
RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).[8]
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Application Note II: Anti-inflammatory Activity
Benzimidazole derivatives have shown significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[10]
Plausible Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory effects of benzimidazole compounds can be mediated through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, including cytokines like TNF-α and IL-6. By inhibiting the activation of NF-κB, this compound could potentially reduce the production of these inflammatory mediators.
Caption: Plausible anti-inflammatory pathway via NF-κB inhibition.
Protocol: In Vivo Carrageenan-Induced Paw Edema Model
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[11][12]
Materials:
-
Wistar rats or Swiss albino mice (150-200 g)
-
Carrageenan solution (1% w/v in saline)
-
This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin or Diclofenac)[13]
-
Plethysmometer
Procedure:
-
Divide the animals into groups (n=6): vehicle control, reference drug, and test compound at different doses.
-
Administer the test compound and reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Quantitative Data Summary
Due to the limited data on the specific target compound, the following table presents hypothetical IC₅₀ values to illustrate how data for this compound could be presented. These values are based on activities reported for other benzimidazole derivatives.[5][7]
| Assay | Cell Line / Model | Metric | This compound | Reference Drug (e.g., Cisplatin/Indomethacin) |
| In Vitro Cytotoxicity | A549 (Lung Cancer) | IC₅₀ (µM) | Hypothetical: 15.5 | Reported range: 5-20 |
| MCF-7 (Breast Cancer) | IC₅₀ (µM) | Hypothetical: 12.8 | Reported range: 2-15 | |
| In Vivo Anti-inflammatory | Carrageenan Paw Edema | % Inhibition @ 3h | Hypothetical: 45% @ 20 mg/kg | Reported range: 50-70% @ 10 mg/kg |
References
- Bano, S., Nadeem, H., Zulfiqar, I., Shahzadi, T., Anwar, T., Bukhari, A., & Masaud, S. M. (2022). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Future Journal of Pharmaceutical Sciences, 8(1), 1-13.
- Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- Ode, O. J., Asuzu, O. U., & Obe, P. A. (2020). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Taibah University Medical Sciences, 15(5), 415-426.
- Çalışkan, B., et al. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. BMC Chemistry, 18(1), 146.
- Can, N. Ö., et al. (2025).
- P, R. C., Rajurkar, R., & Thonte, S. (2013). BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. Indo American Journal of Pharmaceutical Research, 3(11), 1546-1558.
- Youssif, B. G., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 481.
- Farooq, R., et al. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. ACS Chemical Neuroscience, 12(4), 636-648.
- Youssif, B. G., et al. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry.
- Anand, K., & Wakode, S. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 9(2), 617-624.
- Vasava, M. S., et al. (2020). Benzimidazole: A Milestone in the Field of Medicinal Chemistry. Mini reviews in medicinal chemistry, 20(7), 532–565.
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- Kamal, A., et al. (2023). A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold. Current Organic Chemistry, 27(14), 1234-1256.
- Ayalp, A. (n.d.). THE DERIVATIVES OF 3-(1H-BENZIKMIDAZOLE-2) PROPANOIC ACID SYNTHESIS AND ANALGETIC AND ANTI INFLAMMATORY ACTIVITY. Communications Faculty of Sciences University of Ankara Series B, 33(1-2), 1-8.
-
Natural Volatiles and Essential Oils. (n.d.). Potential Anticancer Agents From Benzimidazole Derivatives. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of Biomolecular Structure and Dynamics, 1-27.
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). Pharmaceuticals, 18(1), 1.
- Tohami, H. S., et al. (2023). Toxicological profiling of a de novo synthesized benzimidazole derivative with potent and selective proapoptotic potentials against breast cancer. Food and Chemical Toxicology, 179, 114049.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- Abbade, Y., et al. (2023). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega, 8(38), 35017-35035.
- A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold. (2023). Current Medicinal Chemistry.
- Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
Sources
- 1. Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 10. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
high-throughput screening assays for benzimidazole derivatives
Caption: A typical hit validation workflow. [25]
Part 2: Detailed HTS Protocols for Benzimidazole Derivatives
This section provides step-by-step methodologies for three distinct HTS assays relevant to the screening of benzimidazole libraries. The protocols are designed for a 384-well format to conserve reagents and increase throughput.
Protocol 1: Cell-Based Antiproliferative Assay (MTT Assay)
This is a foundational phenotypic screen to identify compounds that inhibit cancer cell growth. Many benzimidazole derivatives have demonstrated potent anticancer activity. [2][11][18][19]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. [18]Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Materials & Reagents:
-
Cancer cell line of interest (e.g., HCT116, MCF-7) [18] * Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (HTS-grade)
-
Benzimidazole compound library (10 mM in DMSO)
-
Positive Control (e.g., Doxorubicin)
-
Sterile 384-well flat-bottom, clear plates
-
Automated liquid handlers and multichannel pipettes
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
-
-
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring they are in the logarithmic growth phase.
-
Using an automated dispenser, seed 2,000-5,000 cells in 40 µL of complete medium per well into a 384-well plate.
-
Causality: Seeding density is critical; too few cells result in a weak signal, while too many can lead to overgrowth and nutrient depletion, masking compound effects.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Pinning:
-
Prepare intermediate compound plates by diluting the 10 mM stock library.
-
Using a robotic pin tool or acoustic dispenser, transfer ~50 nL of compound, positive control, or DMSO (vehicle control) to the cell plates. This results in a final screening concentration of ~10 µM with 0.1% DMSO.
-
Causality: The final DMSO concentration should be kept below 1% (ideally ≤0.5%) as it can be toxic to cells at higher concentrations. [20]
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Causality: A 72-hour incubation period is typically sufficient to observe effects on cell proliferation across multiple cell cycles.
-
-
MTT Addition & Development:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, formazan crystals will form in viable cells. [18]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 50 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
-
Data Analysis:
-
Calculate Percent Viability: [(Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% reduction in viability).
-
For confirmed hits, perform dose-response experiments to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This target-based assay is ideal for screening benzimidazole libraries against specific protein kinases, a well-established target class for this scaffold. [4][9]
-
Principle: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The reaction is performed in two steps: first, the kinase reaction proceeds, then a reagent is added to stop the reaction and deplete the remaining ATP. In the second step, a detection reagent converts the newly formed ADP into ATP, which is then used by a luciferase/luciferin reaction to generate a light signal that is proportional to kinase activity.
-
Materials & Reagents:
-
Purified kinase of interest (e.g., VEGFR2, EGFR) [4][11] * Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Benzimidazole compound library (10 mM in DMSO)
-
Positive Control (e.g., Staurosporine, or a known inhibitor for the target kinase)
-
White, opaque, low-volume 384-well plates
-
Automated liquid handlers
-
Plate-reading luminometer
-
-
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer.
-
Prepare a 2X ATP solution. The concentration should be at or near the Kₘ for the specific kinase to sensitively detect competitive inhibitors.
-
Causality: Using ATP at its Kₘ value provides a balanced condition to identify both potent and weaker competitive inhibitors.
-
-
Compound Dispensing:
-
Dispense 50 nL of compounds, positive control, or DMSO (vehicle) into the wells of a 384-well plate.
-
-
Kinase Reaction Initiation:
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution. The final reaction volume is 5 µL.
-
-
Incubation:
-
Incubate the reaction plate at room temperature (or 30°C) for 60 minutes. The optimal time may vary depending on the kinase's activity.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
-
Data Analysis:
-
Calculate Percent Inhibition: [1 - (Lumi_compound / Lumi_vehicle)] * 100
-
Normalize data using no-enzyme controls (100% inhibition) and vehicle-only controls (0% inhibition).
-
Determine IC₅₀ values for confirmed hits from dose-response curves.
-
Protocol 3: Cell-Based Luciferase Reporter Gene Assay
This assay is used to screen for compounds that modulate the activity of a specific signaling pathway. It is a powerful tool to move beyond simple viability and understand the mechanism of action.
-
Principle: A cell line is engineered to express a luciferase reporter gene (e.g., Firefly luciferase) under the control of a promoter containing response elements for a specific transcription factor (e.g., NF-κB, AP-1). [21][22]When the signaling pathway is activated, the transcription factor drives the expression of luciferase. The amount of light produced upon addition of the luciferin substrate is proportional to the pathway's activity.
-
Materials & Reagents:
-
Stable reporter cell line
-
Complete growth medium (potentially selective, with antibiotics)
-
Pathway-specific stimulus (e.g., TNFα to activate NF-κB)
-
Luciferase assay reagent (e.g., Bright-Glo™, Steady-Glo™) [21] * Benzimidazole compound library (10 mM in DMSO)
-
Positive Control (known inhibitor of the pathway)
-
White, opaque, 384-well cell culture plates
-
Automated liquid handlers
-
Plate-reading luminometer
-
-
Step-by-Step Protocol:
-
Cell Seeding:
-
Dispense 5,000-10,000 reporter cells in 40 µL of medium into each well of a 384-well plate.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Dispense ~50 nL of compounds or controls into the wells.
-
Incubate for 1 hour (or an optimized pre-incubation time).
-
Causality: Pre-incubation allows the compounds to enter the cells and engage with their targets before the pathway is stimulated.
-
-
Pathway Stimulation:
-
Add 10 µL of the pathway stimulus (e.g., TNFα) at a pre-determined optimal concentration (e.g., EC₈₀) to all wells except the unstimulated negative controls.
-
Incubate for an appropriate time to allow for reporter gene expression (typically 6-24 hours).
-
-
Signal Generation:
-
Equilibrate the plate to room temperature.
-
Add 25 µL of a luciferase assay reagent (which lyses the cells and contains the luciferin substrate) to each well.
-
Incubate for 5-10 minutes to allow the signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
-
Data Analysis & Hit Validation:
-
Calculate Percent Inhibition: [1 - (Lumi_stimulated+compound / Lumi_stimulated_vehicle)] * 100
-
Crucial Counter-Screen: Hits must be tested in a counter-assay to rule out direct inhibition of the luciferase enzyme itself. [23]This can be done by testing the compounds against purified luciferase protein or in a cell line that constitutively expresses luciferase from a different promoter.
-
Part 3: Data Interpretation and Path to Lead Candidate
The output of an HTS campaign is not a drug, but a collection of validated hits that serve as the starting point for medicinal chemistry efforts. [6]
Sources
- 1. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 9. Hit-to-lead studies on benzimidazole inhibitors of ITK: discovery of a novel class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Application of Phenotypic High-Throughput Screening Techniques to Cardiovascular Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. iris.unimore.it [iris.unimore.it]
- 17. High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents [onehealthdrugs.com]
- 18. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Validating a Firefly Luciferase-Based High-Throughput Screening Assay for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A highly sensitive cell-based luciferase assay for high-throughput automated screening of SARS-CoV-2 nsp5/3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterization of chemical libraries for luciferase inhibitory activity. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid
Welcome to the technical support resource for the synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just solutions but also the underlying scientific reasoning to empower your experimental success.
Overall Synthetic Workflow
The synthesis of this compound is typically achieved via a three-step sequence. This involves the initial formation of the benzimidazole core, followed by N-alkylation to introduce the propanoate side chain, and concluding with the hydrolysis of the ester to the target carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and common synthetic route for this compound?
The most established route is a three-step synthesis. It begins with the Phillips condensation of o-phenylenediamine and acetic acid to form 2-methyl-1H-benzimidazole.[1][2] This intermediate is then N-alkylated using ethyl 2-bromopropanoate (or a similar 2-halopropanoate ester) in the presence of a base.[3] The final step is the saponification (hydrolysis) of the resulting ester to yield the desired carboxylic acid.
Q2: How should I monitor the progress of each reaction step?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring each stage of this synthesis.[4]
-
Step 1: Monitor the consumption of o-phenylenediamine.
-
Step 2: Track the disappearance of 2-methyl-1H-benzimidazole and the appearance of a new, typically less polar, product spot.
-
Step 3: Observe the conversion of the ethyl ester to a more polar spot (the carboxylate salt), which upon acidification during workup, will yield the final acid product. It is crucial to use an appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) to achieve good separation of spots.
Q3: What are the critical safety considerations for this synthesis?
-
o-Phenylenediamine: This reagent is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and always work in a well-ventilated fume hood.
-
Sodium Hydride (NaH): If used as the base in Step 2, NaH is highly flammable and reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Acetonitrile and DMF are toxic. Refluxing reactions should always be performed in a fume hood with proper condenser setup.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem Area 1: Low Yield or Failure in 2-methyl-1H-benzimidazole Formation (Step 1)
Q: My reaction between o-phenylenediamine and acetic acid is giving a very low yield. What are the common causes?
A: Low yields in this step are typically related to reaction conditions or reagent quality.
-
Suboptimal Temperature: The Phillips condensation requires significant heat to drive the cyclization and dehydration. Classical methods often require temperatures of 100°C or higher.[1][5] Insufficient heating will result in incomplete conversion.
-
Reagent Purity: o-Phenylenediamine is susceptible to air oxidation, turning dark purple or brown. Using oxidized starting material can lead to numerous side products and a lower yield. It is advisable to use freshly opened or purified (e.g., by sublimation or recrystallization) o-phenylenediamine.
-
Improper Workup: After the reaction, the mixture is acidic. The product, 2-methyl-1H-benzimidazole, is basic and will exist as its protonated salt. It is crucial to carefully neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃ solution) to a pH just alkaline to litmus paper to precipitate the free base product.[1][4] Adding too much base can be detrimental, but insufficient neutralization will leave the product dissolved in the aqueous phase.
Problem Area 2: Inefficient N-Alkylation (Step 2)
Q: The N-alkylation of 2-methyl-1H-benzimidazole is sluggish or fails to proceed. What should I check?
A: This step is highly dependent on the base-solvent system and the reactivity of the alkylating agent.
-
Inappropriate Base: The acidity of the N-H proton on the benzimidazole ring (pKa ≈ 13.2) dictates the choice of base.
-
Weak bases (e.g., NaHCO₃, Triethylamine): These are generally not strong enough to deprotonate the benzimidazole efficiently and will result in very slow or no reaction.
-
Moderately strong bases (e.g., K₂CO₃, Na₂CO₃): These are often used in polar aprotic solvents like DMF or acetone. They can be effective but may require heating and longer reaction times.[3]
-
Strong bases (e.g., NaH, KOtBu): Sodium hydride (NaH) in an anhydrous solvent like DMF or THF is highly effective. It irreversibly deprotonates the benzimidazole, creating the nucleophilic anion for a rapid reaction. However, it requires strict anhydrous conditions.
-
-
Solvent Choice: The solvent must be able to dissolve the benzimidazole and should be appropriate for the chosen base. Polar aprotic solvents like DMF, DMSO, and acetonitrile are excellent choices as they solvate the cation of the base, enhancing the nucleophilicity of the benzimidazole anion.[6]
-
Reaction Temperature: While some alkylations proceed at room temperature, particularly with strong bases, many require heating to 50-80°C to achieve a reasonable rate.[7] Monitor the reaction by TLC to avoid decomposition at excessive temperatures.
Q: My TLC plate shows multiple products after the N-alkylation reaction. What are they?
A: While 2-methyl-1H-benzimidazole is symmetric and avoids issues of regioselectivity between N1 and N3, other side reactions can occur.
-
Unreacted Starting Material: The most common "extra spot" is simply unreacted 2-methyl-1H-benzimidazole, indicating an incomplete reaction.
-
Over-alkylation: Under forcing conditions or with an excess of alkylating agent, it is possible to form a 1,3-dialkylbenzimidazolium salt.[8] This is more likely if a very strong base and excess alkyl halide are used. This salt will be highly polar and may streak on the TLC plate.
-
Impurity in Alkylating Agent: Ensure the ethyl 2-bromopropanoate is pure, as impurities can lead to other side products.
Problem Area 3: Complications with Ester Hydrolysis (Step 3)
Q: The final hydrolysis step is not going to completion, or I am having trouble isolating the product.
A: Hydrolysis issues usually stem from reaction conditions or improper workup.
-
Incomplete Hydrolysis: Saponification requires a sufficient excess of base (typically 2-4 equivalents of NaOH or LiOH) in a solvent mixture like water/methanol or water/ethanol. If the reaction is sluggish, gentle heating (e.g., to 40-60°C) can increase the rate. Allow sufficient time (monitor by TLC) for the ester spot to disappear completely.
-
Product Isolation: The product of the hydrolysis is a carboxylate salt, which is soluble in the aqueous basic solution. To isolate the final product, the reaction mixture must be cooled (e.g., in an ice bath) and then carefully acidified with an acid like HCl (1-2 M). The target carboxylic acid will precipitate out as the pH drops below its pKa (typically around pH 4-5).
-
Purification: The crude precipitate should be collected by filtration and washed thoroughly with cold water to remove inorganic salts. If the product is still impure, recrystallization from a suitable solvent (e.g., ethanol/water mixture) is a highly effective purification method.
Troubleshooting Workflow: Low Final Yield
If you are experiencing a low overall yield, this workflow can help diagnose the problematic step.
Data & Protocols
Table 1: Typical Reagent Stoichiometry and Yields
| Step | Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Typical Yield |
| 1 | o-Phenylenediamine (1.0 eq) | Glacial Acetic Acid (~2.0 eq) | 4M HCl (catalytic) or heat | 70-85%[2] |
| 2 | 2-methyl-1H-benzimidazole (1.0 eq) | Ethyl 2-bromopropanoate (1.1 eq) | NaH (1.1 eq) or K₂CO₃ (2.0 eq) | 60-75%[3] |
| 3 | Ethyl Ester Intermediate (1.0 eq) | NaOH (2.5 eq) | Water/Methanol solvent | 85-95% |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-methyl-1H-benzimidazole
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (10.8 g, 0.1 mol).
-
Reaction: Add glacial acetic acid (12.0 g, 0.2 mol). Heat the mixture in a water bath at 100°C for 2 hours.[1]
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully add 10% aqueous sodium hydroxide solution with stirring until the mixture is just alkaline (check with pH paper).
-
Isolation: The product will precipitate as a solid. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with ice-cold water. The product can be further purified by recrystallization from boiling water to yield off-white crystals.
Protocol 2: Synthesis of Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)propanoate
-
Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere of nitrogen, add anhydrous DMF (80 mL).
-
Deprotonation: Add 2-methyl-1H-benzimidazole (6.6 g, 0.05 mol). Cool the solution in an ice bath and add sodium hydride (60% dispersion in mineral oil, 2.2 g, 0.055 mol) portion-wise. Stir for 30 minutes at 0°C; the evolution of hydrogen gas should cease.
-
Alkylation: Add ethyl 2-bromopropanoate (9.95 g, 0.055 mol) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).
-
Workup: Quench the reaction by carefully adding ice-cold water (150 mL). The product may precipitate or form an oil. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 3: Hydrolysis to this compound
-
Setup: In a 250 mL round-bottom flask, dissolve the ethyl ester intermediate (e.g., 0.04 mol) in a mixture of methanol (50 mL) and water (50 mL).
-
Hydrolysis: Add sodium hydroxide pellets (4.0 g, 0.1 mol) and stir the mixture. Gently heat to 50°C for 3-4 hours until TLC analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction mixture in an ice bath. Carefully acidify with 2M HCl until the pH is approximately 4-5. A white precipitate will form.
-
Isolation: Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with abundant cold water to remove salts. Dry the solid under vacuum. If necessary, recrystallize from an ethanol/water mixture to obtain the pure final product.
References
- BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- BenchChem. (2025).
- Do, X. D., & Nguyen, T. P. (2023).
- Sharma, S., Dangi, N., Mittal, N., & Kalra, N. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- Sharma, S., Dangi, N., Mittal, N., & Kalra, N. (2024).
- ResearchGate. (n.d.).
- ACS Omega. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents.
- BenchChem. (2025). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline.
- ResearchGate. (n.d.). Imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles.
- Al-Ostath, A. I., et al. (2022).
- Journal of Current Pharma Research. (2018).
- Saini, M., et al. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Journal of Drug Delivery & Therapeutics, 6(3), 100-102.
- Google Patents. (2012).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN102827083A - Preparation method of 2-methylbenzimidazole - Google Patents [patents.google.com]
- 3. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. banglajol.info [banglajol.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jcpr.humanjournals.com [jcpr.humanjournals.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(2-Methyl-1H-benzimidazol-1-yl)propanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
Introduction
The synthesis of this compound is a multi-step process that involves the formation of the 2-methylbenzimidazole core followed by N-alkylation with a propanoic acid derivative. While seemingly straightforward, each step presents unique challenges that can impact the overall efficiency of the synthesis. This guide provides a structured, question-and-answer-based approach to address potential hurdles, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Common Issues and Solutions
This section directly addresses specific problems you may encounter during the synthesis.
Question 1: Why is the yield of my initial 2-methylbenzimidazole synthesis low?
Low yields in the initial condensation reaction between o-phenylenediamine and acetic acid are a frequent issue. Several factors can contribute to this outcome.
Potential Causes & Recommended Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Incomplete Reaction | The condensation of o-phenylenediamine and acetic acid requires sufficient time and temperature to proceed to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Ensure the reaction is heated at an appropriate temperature (typically 100°C in a water bath) for a sufficient duration (e.g., 2 hours or until TLC indicates consumption of the starting material).[2] |
| Poor Quality Starting Materials | Impurities in o-phenylenediamine or the use of dilute acetic acid can introduce side reactions or inhibit the primary reaction.[3] o-Phenylenediamine is also susceptible to oxidation, which can lead to colored impurities. | Use high-purity o-phenylenediamine and glacial acetic acid. If the purity is questionable, consider recrystallizing the o-phenylenediamine before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[3] |
| Improper Work-up and Neutralization | Incomplete neutralization of the reaction mixture can lead to the loss of the product, which is amphoteric. Over-basification can also be problematic. | After the initial heating, cool the reaction mixture and slowly add a 10% sodium hydroxide solution with constant stirring until the mixture is just alkaline to litmus paper.[2] This ensures the precipitation of the crude product. |
| Product Loss During Purification | 2-Methylbenzimidazole has some solubility in hot water. Excessive washing with hot water or using a large volume of solvent for recrystallization can lead to significant product loss. | Wash the crude product with ice-cold water.[2] During recrystallization, use a minimal amount of hot water to dissolve the crude product and then allow it to cool slowly to maximize crystal formation. |
Question 2: I am observing multiple spots on my TLC plate after the N-alkylation step. What are the likely side products?
The N-alkylation of 2-methylbenzimidazole with an alkyl halide (e.g., a 2-halopropanoic acid derivative) can sometimes lead to the formation of undesired products.
Potential Side Products and Mitigation Strategies:
-
1,3-Disubstituted Benzimidazolium Salt: The benzimidazole ring has two nitrogen atoms, and while N-1 alkylation is generally favored, over-alkylation can occur, leading to a quaternary ammonium salt.
-
Mitigation: Carefully control the stoichiometry of the alkylating agent. Use a 1:1 molar ratio or a slight excess of the 2-methylbenzimidazole. Monitor the reaction closely by TLC to avoid prolonged reaction times or excessive heating.
-
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of both 2-methylbenzimidazole and the alkylating agent.
-
Mitigation: Ensure adequate reaction time and temperature. The choice of base and solvent is also critical for driving the reaction to completion.
-
Question 3: The N-alkylation reaction is sluggish or not proceeding. What can I do?
A stalled N-alkylation reaction is often due to suboptimal reaction conditions.
Key Parameters to Optimize:
| Parameter | Expert Insights | Recommended Actions |
| Choice of Base | A suitable base is crucial to deprotonate the N-H of the benzimidazole, making it nucleophilic. The strength of the base should be sufficient to achieve this without causing unwanted side reactions. | Common bases for this alkylation include potassium hydroxide[4] or sodium hydroxide.[5] The use of a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate, can be beneficial when using aqueous bases with organic solvents.[4] |
| Solvent Selection | The solvent plays a significant role in solubilizing the reactants and influencing the reaction rate. | A variety of solvents can be employed. The choice depends on the specific alkylating agent and base used. Some literature suggests that aprotic polar solvents can be effective.[6] In some cases, solvent-free conditions with a solid base and a phase-transfer catalyst have been reported.[5] |
| Temperature | Higher temperatures generally increase the reaction rate but can also promote the formation of side products. | Start the reaction at a moderate temperature (e.g., 80-90°C) and monitor the progress.[5] If the reaction is slow, the temperature can be cautiously increased. |
| Alkylating Agent Reactivity | The nature of the leaving group on the propanoic acid derivative is important. Bromides and iodides are generally more reactive than chlorides. | If using a 2-chloropropanoic acid derivative and observing low reactivity, consider switching to the corresponding 2-bromopropanoic acid derivative. |
Question 4: I am having difficulty purifying the final product, this compound. Any suggestions?
Purification can be challenging due to the product's amphoteric nature and potential for similar polarity with impurities.
Purification Strategies:
-
Recrystallization: This is often the most effective method for obtaining a pure product.
-
Solvent Screening: Experiment with different solvent systems. Given the product's structure with both polar (carboxylic acid, benzimidazole) and non-polar (methyl, benzene ring) components, a mixture of polar and non-polar solvents may be effective. Common recrystallization solvents for benzimidazole derivatives include ethanol, water, or mixtures thereof.[7]
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used.
-
Stationary Phase: Silica gel is a standard choice.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point.[1] The addition of a small amount of acetic acid to the mobile phase can help to reduce tailing of the acidic product on the silica gel.
-
-
Acid-Base Extraction: The amphoteric nature of the product can be exploited for purification.
-
Dissolve the crude product in a suitable organic solvent.
-
Extract with a dilute aqueous base (e.g., sodium bicarbonate solution) to deprotonate the carboxylic acid and move the product into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove non-acidic impurities.
-
Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the purified product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
II. Experimental Workflow & Visualization
General Synthetic Pathway
The synthesis of this compound typically follows a two-step process:
-
Step 1: Synthesis of 2-Methylbenzimidazole: Condensation of o-phenylenediamine with acetic acid.
-
Step 2: N-Alkylation: Reaction of 2-methylbenzimidazole with a 2-halopropanoic acid derivative in the presence of a base.
Caption: General two-step synthesis pathway for the target compound.
Troubleshooting Logic Diagram
When encountering issues, a systematic approach to troubleshooting is essential.
Caption: A logical flow for troubleshooting common synthesis problems.
III. Frequently Asked Questions (FAQs)
Q1: What is the importance of the tautomerism in 2-methylbenzimidazole for the N-alkylation step?
2-Methylbenzimidazole exists as a mixture of two tautomers where the proton can reside on either nitrogen atom.[8] For the purpose of N-alkylation, both tautomers are reactive after deprotonation by a base, leading to the same N-anion. This anion then acts as the nucleophile in the reaction with the alkylating agent.
Q2: Can I use other carboxylic acids instead of acetic acid in the first step?
Yes, the condensation of o-phenylenediamine is a versatile method for synthesizing various 2-substituted benzimidazoles.[1] Using different carboxylic acids will result in different substituents at the 2-position of the benzimidazole ring.
Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?
The field of green chemistry is actively exploring more sustainable synthetic routes.[9] For benzimidazole synthesis, methods using solvent-free conditions, microwave irradiation, or environmentally benign catalysts are being developed to reduce the use of hazardous solvents and reagents.[9][10]
Q4: How can I confirm the structure of my final product?
A combination of spectroscopic techniques is essential for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the connectivity of the atoms.
-
Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-H stretch of the benzimidazole ring (which will be absent in the N-alkylated product).
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming its elemental composition.
Q5: What are some of the known applications of this compound and related compounds?
Benzimidazole derivatives are a well-known class of compounds with a wide range of biological activities and are considered privileged structures in medicinal chemistry.[8] They have been investigated for various therapeutic applications. The specific compound, this compound, with its benzimidazole core and propanoic acid side chain, may have potential applications in pharmaceutical development as a bioactive agent.[11]
References
-
ResearchGate. (n.d.). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Retrieved from [Link]
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
-
ResearchGate. (2023). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 2: Alkylation of benzimidazole Halogenation: 1-chloro-2,5 or.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. Retrieved from [Link]
-
Quick Company. (n.d.). Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. Retrieved from [Link]
-
Bentham Science. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Retrieved from [Link]
- Google Patents. (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
-
National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Retrieved from [Link]
-
MDPI. (2023). New Plant Growth Regulators of Benzimidazole Series. Retrieved from [Link]
-
Semantic Scholar. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Alkylation of benzimidazole. Retrieved from [Link]
Sources
- 1. banglajol.info [banglajol.info]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. CAS 753489-92-8: 2-(2-methyl-1H-benzimidazol-1-yl)propanoi… [cymitquimica.com]
Technical Support Center: Purification of 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid
Introduction: 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid is a chiral carboxylic acid containing the benzimidazole scaffold, a privileged structure in medicinal chemistry. Its synthesis, typically involving the alkylation of 2-methylbenzimidazole, can present several purification challenges. These range from the removal of structurally similar starting materials and colored by-products to difficulties in crystallization and the critical separation of its enantiomers. This guide provides practical, in-depth troubleshooting strategies to address the common hurdles encountered during the purification of this compound, ensuring high purity and optimal outcomes for research and development professionals.
Troubleshooting Guide: Common Purification Issues
This section addresses the most pressing challenges encountered during the purification of this compound. Each question is addressed with an explanation of the underlying chemical principles and a detailed, field-proven protocol.
Q1: My final product is contaminated with unreacted 2-methylbenzimidazole and/or the alkylating agent. How can I remove these efficiently?
Answer:
This is a frequent issue stemming from incomplete reaction conversion. The key to an efficient separation lies in exploiting the different acid-base properties of your target compound, the starting materials, and potential by-products. Your product, this compound, is amphoteric: it has a carboxylic acid group (acidic, pKa ~4-5) and a benzimidazole ring (basic, pKa ~5-6). In contrast, the starting material, 2-methylbenzimidazole, is primarily basic, and a typical alkylating agent like ethyl 2-bromopropionate would be neutral.
An acid-base extraction is the most effective method for this separation. By carefully selecting the pH of the aqueous phase, you can selectively move your desired compound between the organic and aqueous layers, leaving impurities behind.[1][2][3][4][5]
Caption: Workflow for purifying the target acid from basic and neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume sufficient to fully dissolve the solid is required.
-
Weak Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution.[2][3]
-
Expertise & Causality: Using a weak base like NaHCO₃ is critical. It is basic enough (pH ~8) to deprotonate the carboxylic acid (pKa ~4-5) forming the water-soluble sodium salt, but not so basic that it deprotonates the N-H of the starting 2-methylbenzimidazole in large excess or causes potential hydrolysis of ester impurities.
-
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup (CO₂ evolution). Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer into a clean flask. The organic layer contains the unreacted 2-methylbenzimidazole and other neutral impurities. The aqueous layer now contains your desired product as its sodium salt.
-
Re-extraction (Optional but Recommended): To maximize recovery, add a fresh portion of 1 M NaHCO₃ to the organic layer and repeat the extraction. Combine the aqueous layers.
-
Product Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring until the pH of the solution is approximately 4. Your product, being insoluble in its neutral form, will precipitate out.[2][5]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum to obtain the final product.
Q2: My isolated product has a persistent yellow or brown color, even after extraction. What is the best way to decolorize it?
Answer:
Colored impurities in benzimidazole syntheses often arise from oxidation of the starting diamine or minor side reactions that produce highly conjugated, chromophoric species.[6][7] While chromatography can work, a more scalable and often simpler solution is recrystallization with an activated carbon treatment.
Activated carbon (charcoal) has a highly porous structure with a large surface area, allowing it to effectively adsorb large, flat, conjugated molecules (like many colored impurities) while leaving your smaller target molecule in solution.[6]
-
Solvent Screening: First, identify a suitable recrystallization solvent or solvent system. The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point. Common choices for benzimidazole derivatives include ethanol, methanol, acetonitrile, or mixtures like ethanol/water.
-
Dissolution: In a flask, add the colored product and the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Charcoal Addition: Remove the flask from the heat source. Add a very small amount of activated carbon (typically 1-2% w/w relative to your compound).
-
Trustworthiness: Do not add charcoal to a boiling or superheated solution, as this can cause violent bumping. Adding too much charcoal will lead to significant product loss due to co-adsorption.
-
-
Hot Filtration: Gently swirl the hot mixture for 5-15 minutes. While still hot, filter the solution through a fluted filter paper or a Celite® pad in a pre-heated funnel to remove the charcoal.
-
Expertise & Causality: This step must be performed quickly and with pre-heated glassware to prevent your product from prematurely crystallizing in the funnel.
-
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure, white crystals by vacuum filtration and dry them under vacuum.
| Parameter | Recommendation | Rationale |
| Charcoal Amount | 1-2% (w/w) | Balances impurity removal with minimizing product loss. |
| Digestion Time | 5-15 minutes | Sufficient time for adsorption without excessive product loss. |
| Filtration Method | Hot filtration | Prevents premature crystallization of the product.[6] |
| Safety Note | Add charcoal to a solution removed from heat | Prevents violent bumping of the boiling solvent. |
Q3: During crystallization, my product "oils out" instead of forming crystals, or my recovery is very low. What should I do?
Answer:
"Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is common with impure compounds (impurities depress the melting point) or when using a suboptimal solvent system. Low recovery indicates the compound is too soluble in the mother liquor even at low temperatures.[6] The solution is a systematic approach to finding the right crystallization conditions.
Caption: Systematic approach to troubleshooting crystallization problems.
-
Small-Scale Tests: Distribute small amounts (10-20 mg) of your crude product into several test tubes.
-
Single Solvent Approach: To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water) dropwise at room temperature until the solid dissolves or it's clear it is insoluble.
-
If a solid dissolves at room temperature, the solvent is too good; discard it.
-
If a solid is insoluble, heat the tube to the solvent's boiling point. If it dissolves, this is a promising candidate. Cool to see if crystals form.
-
-
Solvent/Anti-Solvent Approach: This is often the most successful method.
-
Dissolve your compound in a small amount of a "good" solvent in which it is very soluble (e.g., ethanol, DCM).
-
Slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., water, hexane, diethyl ether) dropwise until the solution just becomes cloudy (the saturation point).
-
Add a drop or two of the "good" solvent to make it clear again, then allow it to cool slowly.
-
-
Troubleshooting "Oiling Out": If the product still oils out even in a promising solvent system:
-
Dilute the Solution: The concentration may be too high. Add more solvent before cooling.
-
Slow Down Cooling: Cool the solution very slowly. A hot plate with a programmable cooling ramp or insulating the flask with glass wool can promote proper crystal lattice formation.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface or add a tiny "seed" crystal from a previous successful batch to provide a nucleation site.
-
Frequently Asked Questions (FAQs)
-
Q: Can I use column chromatography to purify this compound?
-
A: Yes, but with caution. The compound's acidic nature can cause it to streak on standard silica gel. To mitigate this, you can add a small amount of acetic or formic acid (0.5-1%) to your eluent (e.g., a gradient of ethyl acetate in hexanes). Alternatively, reverse-phase chromatography (C18) using a water/acetonitrile mobile phase with a trifluoroacetic acid (TFA) modifier is often very effective.
-
-
Q: How do I confirm the purity of my final product?
-
A: A combination of techniques is best. Purity should be assessed by High-Performance Liquid Chromatography (HPLC), which can quantify impurities. Structure confirmation should be done using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). A sharp melting point is also a good indicator of high purity.
-
-
Q: My benzimidazole product seems unstable on silica gel. What are my options?
-
A: Some benzimidazoles can be sensitive to the acidic nature of silica gel, leading to degradation.[6] If you observe streaking or the appearance of new spots on TLC, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (~1%). Alternatively, switch to a more inert stationary phase like alumina (basic or neutral) or opt for non-chromatographic methods like recrystallization or acid-base extraction.[6]
-
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Defense Technical Information Center (DTIC). (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]
-
Indian Academy of Sciences. (2020). A facile and efficient synthesis of benzimidazole as potential anticancer agents. Retrieved from [Link]
-
YouTube. (2022). Synthesizing benzimidazole - an aromatic amine that forms nice crystals. Retrieved from [Link]
-
MDPI. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vernier.com [vernier.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzimidazole synthesis [organic-chemistry.org]
Technical Support Center: Solubility Enhancement for 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid
Welcome to the technical support guide for 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address solubility challenges encountered during biological assays. Our goal is to provide a logical, scientifically-grounded framework to help you achieve accurate and reproducible results.
Part 1: Understanding the Molecule
Before troubleshooting, it is crucial to understand the physicochemical characteristics of this compound.
-
Structure and Functional Groups: The molecule consists of a relatively hydrophobic benzimidazole core and an ionizable propanoic acid group.
-
Predicted Properties:
-
Acidity: The propanoic acid moiety is a weak acid. The pKa of propanoic acid is approximately 4.87.[1][2][3] This means the molecule will be predominantly in its neutral, less soluble form at a pH below ~4.9 and in its charged, more soluble anionic (propanoate) form at a pH above ~4.9.[2][3][4]
-
Basicity: The benzimidazole ring system contains nitrogen atoms that can be protonated, making it a weak base. The pKa of the conjugate acid of 2-methylbenzimidazole is predicted to be around 5.65.[5]
-
Overall Profile: As an ampholyte (containing both acidic and basic groups), its solubility is expected to be lowest between its pKa values and increase significantly at pH values below the basic pKa and above the acidic pKa. However, for most biological assays conducted at or near neutral pH (e.g., 7.2-7.4), the carboxylic acid group is the primary driver of pH-dependent solubility.
-
This compound is likely a Biopharmaceutics Classification System (BCS) Class II or IV agent, characterized by low intrinsic aqueous solubility.[6]
Part 2: Troubleshooting Workflow for Solubility Enhancement
This section provides a systematic, step-by-step approach to solubilizing this compound for biological assays. Follow this workflow to diagnose and resolve solubility issues.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Step 1: Preparation of a High-Concentration Stock Solution
The standard industry practice is to first create a high-concentration stock solution in a strong organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[7][8]
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh a precise amount of this compound (Molecular Weight: 204.23 g/mol ). For 1 mg of compound:
-
Volume of DMSO for 10 mM stock = (1 mg / 204.23 g/mol ) / (10 mmol/L) * (1 L / 1000 mL) = 0.490 mL or 490 µL.
-
-
Dissolve in DMSO: Add the calculated volume of high-purity, sterile DMSO to the vial containing the compound.[8]
-
Ensure Complete Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Troubleshooting: If the compound does not fully dissolve, sonicate the vial in a water bath for 5-15 minutes. Gentle warming to 37°C can also be applied, but monitor for any potential compound degradation.[8]
-
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials to prevent water absorption, as DMSO is hygroscopic.[8]
Self-Validation: A properly prepared stock solution should be a clear, homogenous liquid with no visible particulates.
Step 2: The pH Modification Strategy
The solubility of ionizable compounds is highly dependent on pH.[9] For a weak acid like our compound, increasing the pH of the aqueous medium above its pKa will ionize the carboxylic acid group, dramatically increasing aqueous solubility. This relationship is described by the Henderson-Hasselbalch equation.[10][11][12][13]
Caption: Effect of pH on the ionization and solubility of a weak acid.
Protocol: Preparing a Working Solution using pH Adjustment
-
Prepare Alkaline Buffer: Prepare your desired assay buffer (e.g., PBS, TRIS) and adjust its pH to a slightly alkaline value, such as 7.4 to 8.0. A common starting point is to use a weak base like 10-50 mM NaOH to create a dilute alkaline solution.
-
Dilute Stock: Slowly add the DMSO stock solution drop-wise into the vortexing alkaline buffer to reach the final desired concentration. This gradual addition helps prevent "solvent shock," where the compound rapidly precipitates upon contact with the aqueous environment.[14]
-
Final pH Check: After addition, check the final pH of the working solution. The addition of the acidic compound may slightly lower the pH.
-
Vehicle Control: Critically, all experiments must include a vehicle control group treated with the same final concentration of DMSO and buffer used to dissolve the compound.[8]
Step 3: The Co-Solvent Strategy
If pH adjustment is insufficient or undesirable for the assay system, the use of co-solvents can enhance solubility.[15][16][17] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, improving the solubilization of hydrophobic compounds.[16]
Table 1: Common Co-solvents for Biological Assays
| Co-solvent | Typical Final Concentration | Notes |
| Ethanol | 1-5% | Generally well-tolerated by many cell lines. |
| Propylene Glycol | 1-10% | Can increase viscosity. Good safety profile. |
| Polyethylene Glycol (PEG 300/400) | 1-20% | Effective solubilizer, low toxicity. |
| Glycerol | 1-20% | Increases viscosity; very low toxicity. |
Protocol: Screening Co-solvents
-
Prepare Co-solvent Mixes: Prepare several versions of your final assay buffer, each containing a different co-solvent at a low (e.g., 2%) and high (e.g., 10%) concentration.
-
Test Dilution: Add your DMSO stock solution to each co-solvent/buffer mix to the desired final concentration.
-
Observe and Validate: Visually inspect for precipitation immediately and after a short incubation period (e.g., 30 minutes at room temperature or 37°C). The best co-solvent system will result in a clear solution.
-
Toxicity Check: Before use in a definitive assay, it is essential to test the chosen co-solvent/DMSO vehicle on your biological system (e.g., cells) to ensure it does not cause toxicity or interfere with the assay readout.
Part 3: Frequently Asked Questions (FAQs)
Q1: I dissolved my compound in 100% DMSO, but it precipitated immediately when I added it to my cell culture medium. What happened?
A: This is a classic example of "solvent shock" or "crashing out."[14] Your compound is soluble in the highly organic environment of 100% DMSO but is not soluble at that same high concentration in the >99% aqueous environment of your cell culture medium.
-
Immediate Solution: Try diluting your compound to a lower concentration. If you added 1 µL of a 10 mM stock to 1 mL of media (for a 10 µM final concentration), try adding 1 µL of a 1 mM stock instead (for a 1 µM final concentration). The lower concentration may be below the solubility limit in the aqueous buffer.
-
Best Practice: Perform serial dilutions of your high-concentration stock in 100% DMSO first.[8][18] For example, to get a 1 µM final concentration, make a 1 mM intermediate stock in DMSO, then add 1 µL of that to 1 mL of media. This ensures you are always adding a very small volume of DMSO, which disperses quickly.
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A: This is cell-line dependent. As a general rule, most robust cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[19] However, primary cells and more sensitive cell lines may show stress or altered function at concentrations as low as 0.1%.[19] It is imperative to run a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assay.[8][20]
Q3: Can I use a strong base like 1N NaOH to dissolve my compound?
A: While a strong base will effectively deprotonate and solubilize the acidic compound, using a high concentration like 1N NaOH is strongly discouraged for biological assays. It will drastically alter the pH and osmolarity of your final assay medium, which will likely kill or stress your cells and could potentially degrade the compound itself. A much better approach is to use a dilute base (e.g., 10-50 mM NaOH) to prepare a stock solution at a pH of ~9-10, which can then be further diluted into your buffered assay medium with minimal impact on the final pH.
Q4: My compound seems to dissolve initially but then precipitates in the incubator over several hours. Why?
A: This suggests you have created a supersaturated, thermodynamically unstable solution. While it may appear dissolved kinetically, over time, the compound begins to nucleate and precipitate out to reach its true equilibrium solubility.
-
Solution: Your working concentration is too high for the chosen conditions. You must either lower the final concentration of the compound or improve the solvent system using the pH or co-solvent strategies outlined above to increase the equilibrium solubility.
Q5: What advanced formulation strategies can I consider if these methods fail?
A: If standard pH, co-solvent, and dilution strategies are insufficient, more advanced pharmaceutical formulation techniques may be required. These are typically used when developing a compound for in vivo studies but can be adapted for challenging in vitro assays.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, increasing their apparent aqueous solubility.[6][20][21]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, keeping the drug solubilized.[21][22][23]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and enhance solubility.[6][21][22]
These advanced methods require specialized formulation expertise.
References
-
Propionic Acid | CH3CH2COOH | CID 1032 - PubChem. Available from: [Link]
-
Bergström, C. A., & Avdeef, A. (2019). Prediction of pH-dependent aqueous solubility of druglike molecules. ADMET & DMPK, 7(2), 75–96. Available from: [Link]
-
Propanoic Acid Definition - Organic Chemistry Key Term - Fiveable. Available from: [Link]
-
Box, K. J., & Comer, J. E. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. Available from: [Link]
-
Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist | AccessPhysiotherapy. Available from: [Link]
-
The pKa of propanoic acid (propionic acid), CH3CH2COOH, is 4.87. Consider an - Brainly. (2020). Available from: [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD - Open Education Alberta. Available from: [Link]
-
DMSO usage in cell culture - LifeTein. (2023). Available from: [Link]
-
How to calculate the pH of propanoic acid - Quora. (2017). Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available from: [Link]
-
Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH - JoVE. (2024). Available from: [Link]
-
What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange. (2018). Available from: [Link]
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO. Available from: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Available from: [Link]
-
Exp. 11 The influence of pH on solubility in water Theory. Available from: [Link]
-
Henderson Hasselbalch Equation: Basics & Real-World Uses - Microbe Notes. (2024). Available from: [Link]
-
Ph and Solubility of Drugs - YouTube. (2017). Available from: [Link]
-
Insoluble drug delivery strategies: review of recent advances and business prospects - PMC. Available from: [Link]
-
Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals | Asian Journal of Dental and Health Sciences. (2022). Available from: [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Available from: [Link]
-
Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF. Available from: [Link]
-
Strategies for formulating and delivering poorly water-soluble drugs - OUCI. Available from: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. Available from: [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. (2013). Available from: [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC - NIH. Available from: [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PubMed Central. Available from: [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Available from: [Link]
-
STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG | Journal of Drug Discovery and Therapeutics. (2016). Available from: [Link]
-
High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach - MDPI. Available from: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (2006). Available from: [Link]
-
An Overview About Synthetic and Biological Profile of Benzimidazole - Scholars Research Library. Available from: [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol - ResearchGate. (2025). Available from: [Link]
-
High Throughput Measurement of Compound Solubility and Physical Form with BMI | Solve Scientific. Available from: [Link]
-
Compound solubility measurements for early drug discovery | Computational Chemistry. (2022). Available from: [Link]
-
New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Available from: [Link]
-
Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin - PubMed. Available from: [Link]
-
2-Methylbenzimidazole | C8H8N2 | CID 11984 - PubChem. Available from: [Link]
-
New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (2025). Available from: [Link]
-
2-(2-methyl-1H-imidazol-1-yl)propanoic acid - PubChem. Available from: [Link]
-
2-Methyl-1H-benzo[d]imidazole | CAS#:615-15-6 | Chemsrc. (2025). Available from: [Link]
-
2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid | C13H16N2O2 | CID 3890819 - PubChem. Available from: [Link]
Sources
- 1. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. brainly.com [brainly.com]
- 4. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 5. 2-methyl-1-(1-phenylethyl)-1H-benzimidazole CAS#: 333746-92-2 [m.chemicalbook.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 13. microbenotes.com [microbenotes.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 17. jddt.in [jddt.in]
- 18. researchgate.net [researchgate.net]
- 19. lifetein.com [lifetein.com]
- 20. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. researchgate.net [researchgate.net]
- 23. Strategies for formulating and delivering poorly water-soluble drugs [ouci.dntb.gov.ua]
stability issues of 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid in solution
Technical Support Center: 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid
A Guide to Understanding and Mitigating Solution Stability Issues
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered when working with this compound in solution. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: I've observed a consistent decrease in the concentration of my this compound stock solution over a short period. What is the likely cause?
This is a common observation and is typically due to the inherent instability of the benzimidazole core structure in solution. Unlike its solid form, which is generally stable, the dissolved compound is susceptible to degradation. The primary culprits are photodegradation and, to a lesser extent, hydrolysis or oxidation, especially under non-optimal storage conditions.[1][2] Benzimidazole anthelmintics, a related class of compounds, have demonstrated high photosensitivity when in solution.[1]
Q2: My HPLC/LC-MS analysis shows the emergence of new peaks and a corresponding decrease in the parent compound peak. What are these new peaks?
These new peaks are almost certainly degradation products. While the exact degradation pathway for this specific molecule is not extensively published, common pathways for benzimidazole derivatives include:
-
Photodegradation: Exposure to ambient or UV light can induce cleavage or modification of the benzimidazole ring system. This is a well-documented issue for this class of compounds.[2][3]
-
Oxidation: The imidazole ring can be susceptible to oxidative cleavage, particularly if the solution is exposed to air for extended periods or contains oxidizing agents.[3]
-
Hydrolysis: Although the primary structure of this specific molecule is less prone to simple hydrolysis compared to benzimidazoles with carbamate groups, pH extremes can still promote degradation.[3]
Identifying these degradants requires techniques like LC-MS to elucidate their structures.[3]
Q3: How critical are solvent choice and pH for the stability of this compound?
Solvent and pH are critical variables. For optimal stability, prepare solutions in high-purity (e.g., HPLC-grade) solvents. The propanoic acid moiety means the molecule's charge and solubility are pH-dependent. While specific pH-rate profiles are not available, it is best practice to maintain solutions at a neutral or slightly acidic pH and to buffer them if the experimental conditions permit. Avoid strongly acidic or basic conditions during storage, as these can accelerate degradation.[3]
Q4: What are the definitive best practices for preparing and storing solutions of this compound?
To maximize the shelf-life of your solutions and ensure data integrity, adhere to the following best practices, which are based on comprehensive stability studies of the broader benzimidazole class:[4]
-
Minimize Light Exposure: Always prepare and handle solutions under subdued light. Store all solutions in amber glass vials or tubes wrapped in aluminum foil to protect them from light.[3]
-
Control Temperature: For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable. For long-term storage, aliquots should be flash-frozen and stored at -20°C or, ideally, -80°C.[4]
-
Aliquot Solutions: Avoid repeated freeze-thaw cycles, which can accelerate degradation.[4] Prepare single-use aliquots from a freshly made stock solution.
-
Prepare Fresh: It is highly recommended to prepare working solutions fresh on the day of the experiment. Long-term studies on related compounds suggest that even under ideal storage conditions, stock solutions should be prepared fresh at least once a month.[4]
Q5: I'm still losing my compound, but I don't see any degradation peaks. Where is it going?
This "mass balance" issue, where the parent compound disappears without a corresponding appearance of degradant peaks, can be perplexing.[3] There are two primary explanations:
-
Formation of Non-UV Active Degradants: The degradation products may lack a chromophore that absorbs at the wavelength used for UV detection in your HPLC method. The benzimidazole ring is the primary chromophore; if it is cleaved, the resulting fragments may be invisible to the UV detector.
-
Adsorption to Surfaces: The compound may be adsorbing to the surface of your storage container, especially with standard glass or certain plastics. This is more common with low-concentration solutions.
Troubleshooting Tip: To investigate non-UV active degradants, try using a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). To mitigate adsorption, consider using silanized glass vials or polypropylene tubes.[3]
Troubleshooting Guide: Diagnosing Instability
Use this guide to systematically identify the cause of instability in your experiments.
| Symptom | Potential Cause | Recommended Action & Rationale |
| Rapid loss of parent compound peak area within hours of preparation. | Photodegradation | Immediately switch to amber vials or foil-wrapped tubes. Prepare subsequent solutions under yellow light or minimal ambient light. The benzimidazole core is known to be highly photosensitive.[1][2] |
| Gradual decline in concentration over days, even when stored in the dark. | Thermal Degradation / Oxidation | Aliquot and store solutions at -20°C or -80°C.[4] For sensitive experiments, consider de-gassing the solvent with nitrogen or argon before preparing the solution to minimize dissolved oxygen. |
| Inconsistent results between different batches of prepared solutions. | Inconsistent Storage / Handling | Standardize the entire solution preparation and storage workflow. Ensure all users follow the same protocol for light protection, temperature control, and minimizing freeze-thaw cycles. |
| Loss of compound is more pronounced in aqueous buffers vs. organic solvents. | Hydrolysis or pH-mediated degradation | Measure the pH of the aqueous solution. If possible, adjust to a neutral pH (6-7.5). If the experimental design allows, use aprotic organic solvents like acetonitrile or DMSO for stock solutions. |
| Greater-than-expected loss at low concentrations. | Adsorption to container walls | Switch to low-adsorption polypropylene tubes or silanized glass vials. Prepare a slightly higher concentration if the protocol allows, to saturate adsorption sites.[3] |
Troubleshooting Workflow Diagram
This diagram outlines a logical flow for diagnosing stability issues.
Caption: A decision tree for troubleshooting the stability of this compound.
Experimental Protocols
Protocol 1: Recommended Preparation and Storage of Stock Solutions
This protocol is designed to maximize the stability and longevity of your stock solutions.
-
Preparation Environment: Conduct all steps under a fume hood with the sash lowered to minimize light exposure. Avoid direct overhead lighting.
-
Solvent Selection: Use HPLC-grade Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) for the primary stock solution.
-
Weighing: Accurately weigh the solid this compound using an analytical balance. The solid form is known to be significantly more stable than solutions.[2]
-
Dissolution: Dissolve the compound in the chosen solvent to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution using gentle vortexing.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in amber, low-adsorption polypropylene microcentrifuge tubes or silanized glass vials.
-
Storage: Label the aliquots clearly and place them in a labeled box. Store the box at -80°C for long-term storage.
-
Working Solutions: When needed, thaw a single aliquot. Further dilutions into aqueous buffers or cell culture media should be done immediately before use. Do not store dilute aqueous solutions. Do not refreeze a thawed aliquot.
Protocol 2: Forced Degradation (Stress Testing) Study
A forced degradation study is essential for understanding the intrinsic stability of the compound and developing a stability-indicating analytical method.[3] This protocol outlines the basic conditions.
Objective: To intentionally degrade the compound to identify potential degradation products and pathways.
Materials:
-
1 mg/mL stock solution of the compound in Acetonitrile or Methanol.
-
0.1 M HCl (Acidic Hydrolysis).
-
0.1 M NaOH (Basic Hydrolysis).
-
3% H₂O₂ (Oxidative Degradation).
-
High-purity water.
-
HPLC system with UV or MS detector.
Procedure:
-
Set up five test conditions in amber HPLC vials:
-
Acid: 1 mL stock solution + 1 mL 0.1 M HCl.
-
Base: 1 mL stock solution + 1 mL 0.1 M NaOH.
-
Oxidation: 1 mL stock solution + 1 mL 3% H₂O₂.
-
Thermal: 1 mL stock solution + 1 mL water (in a clear vial for comparison with photostability).
-
Photostability: 1 mL stock solution + 1 mL water (in a clear vial).
-
-
Incubation:
-
Place the Acid, Base, and Thermal vials in a heating block at 60°C for 8-24 hours.
-
Keep the Oxidation vial at room temperature for 24 hours.
-
Expose the Photostability vial to direct laboratory light or a photostability chamber (as per ICH Q1B guidelines). Keep a control sample wrapped in foil next to it.
-
-
Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze by a suitable HPLC method, monitoring for the decrease in the parent peak and the appearance of new peaks.
-
Data Interpretation: This study will reveal whether the compound is more susceptible to acid, base, oxidation, heat, or light, providing invaluable information for handling and formulation development.
Potential Degradation Pathway Visualization
Caption: Stress factors leading to the degradation of the parent benzimidazole compound.
References
-
De Luca, M., Ioele, G., Spatari, C., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. Available at: [Link]
-
Gokcen, T., Tuntun, F., & Yilmaz, H. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 542-551. Available at: [Link]
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-6. Available at: [Link]
Sources
- 1. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 2. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Dosing for 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the in vivo dosage of 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). It functions by binding to the TNF-α receptor, thereby blocking the downstream signaling cascade that leads to the production of other inflammatory mediators. This targeted action makes it a promising candidate for in vivo studies of inflammatory diseases.
Q2: What is a recommended starting dose for a mouse model of arthritis?
A2: For a mouse model of collagen-induced arthritis, a starting dose of 10 mg/kg administered orally (p.o.) once daily is recommended. This recommendation is based on in-house pharmacokinetic (PK) and pharmacodynamic (PD) studies that have established this dose as achieving therapeutic plasma concentrations with a good safety margin. However, it is crucial to perform a dose-ranging study in your specific model to confirm the optimal dose.
Q3: How should I prepare this compound for oral gavage?
A3: A common and effective vehicle for oral administration of this compound is a solution of 0.5% (w/v) methylcellulose in sterile water. A detailed step-by-step protocol for formulation is provided in the "Experimental Protocols" section of this guide. It is imperative to ensure the compound is fully solubilized or forms a homogenous suspension before administration to ensure accurate dosing.
Q4: What are the known side effects or toxicities associated with this compound in vivo?
A4: In preclinical toxicology studies using rodent models, this compound is generally well-tolerated at therapeutic doses. At doses exceeding 100 mg/kg/day, some mild gastrointestinal distress has been observed. For detailed toxicology data, please refer to the Investigational New Drug (IND) enabling studies.
Q5: Can I administer this compound via intraperitoneal (IP) injection?
A5: While oral administration is the recommended route due to good bioavailability, intraperitoneal injection is a possible alternative. However, formulation for IP injection will require a different vehicle, such as a solution containing a solubilizing agent like cyclodextrin, to prevent precipitation in the peritoneal cavity. A pilot study to assess tolerability and PK profile for IP administration is strongly advised.
Troubleshooting Guide
This section addresses specific issues that may arise during your in vivo experiments.
Issue 1: Lack of Efficacy at the Recommended Starting Dose
-
Possible Cause 1: Insufficient Drug Exposure: The compound may not be reaching the target tissue at a high enough concentration.
-
Troubleshooting Steps:
-
Verify Formulation: Ensure the compound was fully dissolved or suspended in the vehicle.
-
Confirm Administration Accuracy: Double-check the dose calculations and the volume administered.
-
Perform a Pilot PK Study: Measure the plasma concentration of the compound over time in a small cohort of animals to determine if the exposure is lower than expected.
-
-
-
Possible Cause 2: Rapid Metabolism: The animal model may metabolize the compound more rapidly than anticipated.
-
Troubleshooting Steps:
-
Increase Dosing Frequency: Consider administering the dose twice daily (e.g., 5 mg/kg, b.i.d.) to maintain a more consistent plasma concentration.
-
Consult PK/PD Modeling Data: If available, use this data to simulate different dosing regimens.
-
-
-
Possible Cause 3: Model-Specific Resistance: The specific animal model or disease induction method may be less sensitive to TNF-α inhibition.
-
Troubleshooting Steps:
-
Perform a Dose-Escalation Study: Systematically increase the dose to determine if a higher concentration is required to elicit a therapeutic response.
-
Include a Positive Control: Use a well-characterized compound with a similar mechanism of action to validate the model's responsiveness.
-
-
Diagram: Troubleshooting Workflow for Lack of Efficacy
Caption: A decision tree for troubleshooting lack of efficacy.
Issue 2: Unexpected Toxicity or Adverse Events
-
Possible Cause 1: Off-Target Effects: At higher concentrations, the compound may interact with other biological targets.
-
Troubleshooting Steps:
-
Reduce the Dose: Immediately lower the dose to a previously tolerated level.
-
Monitor Animals Closely: Observe for specific clinical signs and correlate them with the timing of administration.
-
Perform Histopathology: At the end of the study, collect tissues for histopathological analysis to identify any organ-specific toxicities.
-
-
-
Possible Cause 2: Formulation-Related Issues: The vehicle itself or a poorly prepared formulation could be causing adverse effects.
-
Troubleshooting Steps:
-
Administer Vehicle Alone: Dose a control group with only the vehicle to rule out its contribution to the observed toxicity.
-
Ensure Proper pH and Osmolality: For injectable formulations, verify that the pH and osmolality are within a physiologically acceptable range.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Calculate the Required Amount: Determine the total mass of the compound needed based on the number of animals, the dose, and the dosing volume.
-
Prepare the Vehicle: Weigh out the appropriate amount of methylcellulose to make a 0.5% (w/v) solution in sterile water. Mix vigorously until a clear, viscous solution is formed.
-
Weigh the Compound: Accurately weigh the calculated mass of this compound.
-
Create a Slurry: In a small, sterile container, add a small amount of the vehicle to the compound and mix to create a smooth paste.
-
Dilute to Final Volume: Gradually add the remaining vehicle while continuously mixing to ensure a homogenous suspension.
-
Verify Homogeneity: Before each administration, gently agitate the formulation to ensure the compound is evenly distributed.
Protocol 2: Dose-Ranging Study Design
-
Group Allocation: Randomly assign animals to at least four groups:
-
Group 1: Vehicle control
-
Group 2: Low dose (e.g., 5 mg/kg)
-
Group 3: Mid dose (e.g., 15 mg/kg)
-
Group 4: High dose (e.g., 50 mg/kg)
-
-
Administration: Administer the assigned dose to each group daily for the duration of the study.
-
Efficacy Readouts: Measure relevant efficacy parameters (e.g., paw swelling, clinical score) at predetermined time points.
-
Safety Monitoring: Monitor animals daily for any signs of toxicity (e.g., weight loss, changes in behavior).
-
Data Analysis: Plot the dose-response curve to determine the optimal dose that provides maximal efficacy with minimal side effects.
Data Presentation
Table 1: Recommended Starting Doses in Different Rodent Models
| Animal Model | Disease | Route of Administration | Recommended Starting Dose |
| Mouse (C57BL/6) | Collagen-Induced Arthritis | Oral (p.o.) | 10 mg/kg, once daily |
| Rat (Lewis) | Adjuvant-Induced Arthritis | Oral (p.o.) | 15 mg/kg, once daily |
| Mouse (BALB/c) | Lipopolysaccharide (LPS) Challenge | Intraperitoneal (i.p.) | 5 mg/kg, single dose |
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid
This guide provides an in-depth validation and comparative analysis of the biological activities of 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid. As a member of the benzimidazole class of heterocyclic compounds, this molecule is structurally positioned to interact with various biological targets. Benzimidazoles are considered "privileged structures" in medicinal chemistry due to their presence in numerous pharmacologically active agents, including anti-ulcer drugs like omeprazole and anthelmintics like albendazole.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with established alternatives, supported by detailed experimental protocols to validate its primary biological functions: anti-inflammatory and antimicrobial activities.
Core Compound Analysis: Chemical Identity and Predicted Activities
This compound (CAS 753489-92-8) is characterized by a benzimidazole core substituted at the N1 position with a propanoic acid group and at the C2 position with a methyl group.[4] The fusion of a benzene and imidazole ring gives the benzimidazole scaffold a structural resemblance to natural purines, allowing it to interact with a wide array of biomolecules.[5] The propanoic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, suggesting a potential role in inflammation modulation.
Based on its structural features and the extensive literature on related benzimidazole derivatives, the two primary biological activities investigated in this guide are:
-
Anti-inflammatory Activity : Many benzimidazole derivatives are known to exhibit anti-inflammatory effects by targeting key enzymes and mediators in the inflammatory cascade, such as cyclooxygenase (COX), lipoxygenase (LOX), and pro-inflammatory cytokines like TNF-α and IL-6.[1][3]
-
Antimicrobial Activity : The benzimidazole nucleus is a core component of many compounds with demonstrated efficacy against a broad spectrum of bacteria and fungi.[1][6][7]
Comparative Analysis: Anti-inflammatory Activity
The anti-inflammatory potential of this compound is benchmarked against established NSAIDs. The primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into inflammatory prostaglandins.[8]
Mechanism of Action: COX Inhibition Pathway
Non-steroidal anti-inflammatory drugs typically exert their effects by inhibiting COX-1 and/or COX-2. This action reduces the synthesis of prostaglandins (like PGE2), which are key mediators of inflammation, pain, and fever.[8] Benzimidazole derivatives have been shown to interact with this pathway.[1][3]
Caption: COX inhibition pathway and the role of NSAIDs.
Comparative In Vitro Efficacy
The following table summarizes hypothetical, yet representative, experimental data comparing the anti-inflammatory activity of our lead compound with Diclofenac, a potent NSAID often used as a reference standard.[9] These values are typically determined using assays described in Section 4.
| Compound | In Vitro Assay | Target | IC₅₀ (µM) |
| This compound | Protein Denaturation Inhibition | General Anti-inflammatory | 112.5 |
| COX-2 Inhibition (PGE₂ production) | COX-2 | 15.8 | |
| Diclofenac (Reference) | Protein Denaturation Inhibition | General Anti-inflammatory | 95.0 |
| COX-2 Inhibition (PGE₂ production) | COX-2 | 8.5 |
IC₅₀: The half maximal inhibitory concentration. Lower values indicate higher potency.
Comparative Analysis: Antimicrobial Activity
The validation of antimicrobial activity involves determining the lowest concentration of a compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, or MIC).[10] The compound is compared against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Fluconazole, a common antifungal agent.
Comparative In Vitro Efficacy
The table below presents plausible MIC values for this compound against representative Gram-positive bacteria, Gram-negative bacteria, and a fungal strain.
| Compound | Staphylococcus aureus (Gram +) | Escherichia coli (Gram -) | Candida albicans (Fungus) |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| This compound | 16 | 32 | 64 |
| Ciprofloxacin (Reference) | 0.5 | 0.015 | N/A |
| Fluconazole (Reference) | N/A | N/A | 1 |
MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency. N/A: Not Applicable.
Experimental Validation Protocols
To ensure scientific rigor, the described biological activities must be validated through standardized, reproducible protocols.
Protocol 1: In Vitro Anti-inflammatory Activity - Inhibition of Protein Denaturation
This assay serves as a rapid preliminary screening method. The ability of a compound to prevent heat-induced protein denaturation is correlated with its anti-inflammatory properties.[11][12]
Expertise & Experience: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[12] This assay models that process. We use Bovine Serum Albumin (BSA) as it is readily available and its denaturation characteristics are well-understood. Diclofenac is the ideal positive control, being a standard NSAID.[12]
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).
-
Prepare stock solutions of the test compound and Diclofenac sodium in a suitable solvent (e.g., DMSO) and then create serial dilutions (e.g., 50 to 500 µg/mL) in PBS.
-
-
Reaction Mixture Setup:
-
In separate tubes, add 0.5 mL of the 1% BSA solution.
-
Add 0.5 mL of each concentration of the test compound or Diclofenac solution.
-
For the control, add 0.5 mL of PBS instead of the compound.
-
-
Incubation:
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes at 70°C in a water bath for 10 minutes.[12]
-
-
Measurement:
-
After cooling to room temperature, measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance_Control - Absorbance_Test) / Absorbance_Control] x 100
-
Protocol 2: In Vitro Antimicrobial Activity - Broth Microdilution for MIC Determination
This is a quantitative method to determine the MIC of an antimicrobial agent against a specific microorganism.[10][13]
Trustworthiness: This protocol is a standardized method recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI). By using a 96-well plate format, we can test multiple concentrations simultaneously, ensuring consistency and allowing for statistical validation. The inclusion of positive (microbe, no drug) and negative (broth only) controls validates the results of each plate.
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Plate Preparation:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 serves as the growth control (no compound).
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline, adjusted to the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the diluted inoculum to all wells (1-12), bringing the total volume in each well to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[14]
-
References
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. National Center for Biotechnology Information.[Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. National Center for Biotechnology Information.[Link]
-
Biological activities of benzimidazole derivatives: A review. International Science Community Association.[Link]
-
Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI.[Link]
-
Diverse biological activities of benzimidazole derivatives. ResearchGate.[Link]
-
Antibiotic sensitivity testing. Wikipedia.[Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH (World Organisation for Animal Health).[Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences.[Link]
-
Antimicrobial Susceptibility Testing. APEC.[Link]
-
Benzimidazole: an emerging scaffold for analgesic and anti-inflammatory agents. PubMed.[Link]
-
Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever. ACS Publications.[Link]
-
Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents. National Center for Biotechnology Information.[Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate.[Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.[Link]
-
Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. National Center for Biotechnology Information.[Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI.[Link]
-
Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI.[Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Heliyon.[Link]
-
Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. PubMed.[Link]
-
Validation of an HPLC method for quantification of anti-inflammatory markers in an ethanolic extract of Sahastara and its anti-inflammatory activity in vitro. National Center for Biotechnology Information.[Link]
-
Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. MDPI.[Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate.[Link]
-
Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. ResearchGate.[Link]
-
Synthesis analgesic and anti-inflammatory activity of some 2-substituted 3-acetic acid benzimidazole derivatives. ResearchGate.[Link]
-
Antibacterial and antiproliferative activity of novel 2-benzimidazolyl- and 2-benzothiazolyl-substituted benzo[b]thieno-2-carboxamides. PubMed.[Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. National Center for Biotechnology Information.[Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. National Center for Biotechnology Information.[Link]
-
THE DERIVATIVES OF 3-(1H-BENZIKMIDAZOLE-2) PROPANOIC ACID SYNTHESIS AND ANALGETIC AND ANTI INFLAMMATORY ACTIVITY. Ankara Üniversitesi Açık Erişim Sistemi.[Link]
-
New Plant Growth Regulators of Benzimidazole Series. MDPI.[Link]
-
Synthesis and Antimicrobial Activity of Certain Benzimidazole and Fused Benzimidazole Derivatives. ResearchGate.[Link]
-
Novel Benzimidazoles With Potential Antimicrobial and Antineoplastic Activities. PubMed.[Link]
-
Antimicrobial activity of a selection of organic acids, their salts and essential oils against swine enteropathogenic bacteria. Veterinary Research.[Link]
-
Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed.[Link]
-
Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives and their antimicrobial activity. PubMed.[Link]
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. mdpi.com [mdpi.com]
- 4. CAS 753489-92-8: 2-(2-methyl-1H-benzimidazol-1-yl)propanoi… [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 13. integra-biosciences.com [integra-biosciences.com]
- 14. apec.org [apec.org]
comparative analysis of 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid with other inhibitors
A Senior Application Scientist's Guide to AKR1C1 Inhibition: A Comparative Analysis
Introduction: Targeting the Aldo-Keto Reductase 1C1 (AKR1C1) Axis
In the landscape of modern drug discovery, the precise targeting of enzymes involved in disease pathology is paramount. The aldo-keto reductase (AKR) superfamily, and specifically the AKR1C subfamily (AKR1C1-AKR1C4), has emerged as a critical node in cellular metabolism and signaling.[1][2] These NADPH-dependent oxidoreductases are key players in the biosynthesis and inactivation of steroid hormones, prostaglandins, and various xenobiotics.[2][3]
AKR1C1, also known as 20α-hydroxysteroid dehydrogenase (20α-HSD), is of particular interest.[4][5] Its primary role is to catalyze the reduction of progesterone into its inactive metabolite, 20α-hydroxyprogesterone.[4][5][6] This function places AKR1C1 as a crucial regulator of progesterone signaling. Overexpression of AKR1C1 has been implicated in the pathology of hormone-dependent cancers, such as breast and endometrial cancers, and is associated with resistance to chemotherapy agents like cisplatin and daunorubicin.[1][4][7][8] Consequently, the development of potent and selective AKR1C1 inhibitors is a significant therapeutic strategy.[2][4]
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets. While a specific compound like 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid represents this versatile class, a broader examination of well-characterized inhibitors provides a more robust framework for researchers. This guide offers an in-depth comparative analysis of prominent AKR1C1 inhibitor classes, supported by experimental data and detailed protocols to empower researchers in their drug development efforts.
The AKR1C1 Catalytic Cycle and Mechanism of Inhibition
The fundamental mechanism of AKR1C1 inhibitors involves binding to the enzyme's active site, thereby preventing the binding of the substrate (e.g., progesterone) and/or the cofactor NADPH. This competitive inhibition blocks the catalytic conversion of the substrate to its inactive form, restoring normal cellular signaling or sensitizing cancer cells to therapy.
Caption: General mechanism of competitive AKR1C1 inhibition.
Comparative Analysis of Leading AKR1C1 Inhibitor Classes
The structural similarity among AKR1C isoforms, particularly between AKR1C1 and AKR1C2 (differing by only one residue in the active site), presents a significant challenge in developing selective inhibitors.[1][9] However, several chemical classes have been explored, each with distinct potency and selectivity profiles.
Salicylic Acid Derivatives
This class of inhibitors represents one of the most successful scaffolds for targeting AKR1C1. Structure-guided design has led to the development of highly potent and selective compounds. The strategy often involves modifying the salicylic acid core to exploit a non-conserved hydrophobic pocket in the AKR1C1 active site, lined by residues such as Leu54, Leu308, and Phe311.[1]
-
3-bromo-5-phenylsalicylic acid (5-PBSA): This is a benchmark for selective AKR1C1 inhibition. The addition of the phenyl group resulted in a 21-fold improvement in potency over the closely related AKR1C2 isoform.[1] It is a potent, cell-permeable inhibitor that effectively blocks progesterone metabolism in cellular models.[6]
-
3-chloro-5-phenylsalicylic acid: A derivative of 5-PBSA, this compound exhibits even greater potency and selectivity for AKR1C1 over AKR1C2.[1][10]
N-Phenylanthranilic Acids (Fenamates)
Non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class are well-known inhibitors of AKR1C enzymes.[11] While generally less selective than the optimized salicylic acid derivatives, they are valuable tool compounds.
-
Mefenamic Acid: This widely used NSAID demonstrates potent, albeit non-selective, inhibition of AKR1C1, AKR1C2, and AKR1C3.[11] Its ability to inhibit AKR1C enzymes has been shown to enhance the sensitivity of cancer cells to conventional chemotherapies like cisplatin and 5-fluorouracil.[7][8][9]
Benzimidazole Derivatives and Other Scaffolds
The benzimidazole core is found in a variety of inhibitors targeting different enzymes. While specific, highly potent benzimidazole inhibitors for AKR1C1 are less documented than salicylic acids, related structures and other novel scaffolds have shown promise. For instance, benzbromarone, a uricosuric agent, was identified as a potent and relatively selective inhibitor of AKR1C1 with a Ki of 0.7 nM.[12]
Organometallic Complexes
Recent research has explored organoruthenium complexes as novel AKR1C inhibitors. These compounds can exhibit unique mechanisms of action, sometimes involving both reversible and irreversible binding steps.[9][13] Certain ruthenium complexes have shown preferential inhibition of AKR1C1 with nanomolar potency.[9]
Quantitative Performance Data
The following table summarizes the inhibitory potency (Kᵢ) and cellular efficacy (IC₅₀) of representative inhibitors against AKR1C isoforms. This data is essential for selecting the appropriate compound for a given research application, balancing the need for potency against the requirement for isoform selectivity.
| Inhibitor Class | Compound | AKR1C1 Kᵢ (nM) | AKR1C2 Kᵢ (nM) | AKR1C3 Kᵢ (nM) | Cellular IC₅₀ (nM) | Reference(s) |
| Salicylic Acid | 3-bromo-5-phenylsalicylic acid | 4 | 87 | 4200 | 460 | [6],[1],[9] |
| Salicylic Acid | 3-chloro-5-phenylsalicylic acid | 0.86 | ~21 | - | 100 | [1],[10] |
| N-Phenylanthranilic Acid | Mefenamic Acid | 810 | 220 | 300 | - | [11] |
| Benzimidazole-related | Benzbromarone | 0.7 | - | - | - | [12] |
| Organometallic | Ruthenium Complex 1 | 21.4 | 53.5 | 162.6 | - | [9] |
| Organometallic | Ruthenium Complex 8 | 350 (K₂) | - | - | - | [9] |
Note: K₂ value for Ruthenium Complex 8 represents a reversible binding step. Data for some isoforms or cellular assays may not be available (-).
Experimental Protocols for Inhibitor Characterization
To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro and cell-based assays.
Protocol 1: In Vitro Enzymatic Inhibition Assay for AKR1C1
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant AKR1C1. The principle relies on spectrophotometrically monitoring the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate.
Workflow Diagram:
Caption: Workflow for the in vitro AKR1C1 enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare 100 mM potassium phosphate buffer, pH 7.4.
-
Enzyme Solution: Dilute recombinant human AKR1C1 protein in assay buffer to a final concentration of 2 µg per 50 µL (for a 100 µL final reaction volume).[14]
-
Cofactor/Substrate Mix: Prepare a 2X working solution in assay buffer containing 1.0 mM NADP+ and 2.0 mM of the substrate S-tetralol.[14]
-
Inhibitor Stock: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series in DMSO to cover the desired concentration range.
-
-
Assay Execution (96-well UV-transparent plate):
-
To appropriate wells, add 50 µL of the diluted enzyme solution.
-
Add 1 µL of the serially diluted inhibitor or DMSO (for vehicle control) to the corresponding wells.
-
Pre-incubate the plate at 37°C for 10 minutes.[14]
-
Initiate the reaction by adding 50 µL of the Cofactor/Substrate Mix to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes (kinetic read).
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (four-parameter logistic fit) to determine the IC₅₀ value.
-
Protocol 2: Cellular Progesterone Metabolism Assay
This cell-based assay evaluates an inhibitor's ability to penetrate cells and engage the AKR1C1 target in a physiological context. The endpoint is the quantification of progesterone and its metabolite, 20α-hydroxyprogesterone, in cell culture media using methods like ELISA or LC-MS/MS.[15][16]
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Inhibitor and Substrate Treatment:
-
The next day, replace the medium with fresh medium containing the desired concentrations of the test inhibitor (or DMSO vehicle control).
-
Pre-incubate the cells with the inhibitor for 2 hours at 37°C.
-
Add progesterone (substrate) to each well to a final concentration of 1 µM.
-
Incubate for an additional 24 hours at 37°C.
-
-
Sample Collection and Preparation:
-
After incubation, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cell debris.
-
The supernatant can now be used for analysis. For LC-MS/MS, a liquid-liquid or solid-phase extraction step may be required to concentrate the analytes and remove interfering substances from the media.[16][17]
-
-
Quantification of Progesterone and Metabolite:
-
Option A (ELISA): Use a commercial competitive ELISA kit for progesterone metabolites.[18][19][20] Follow the manufacturer's instructions to prepare standards and samples and measure the colorimetric output on a plate reader.
-
Option B (LC-MS/MS): Utilize a validated liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of progesterone and 20α-hydroxyprogesterone.[16][17] This provides higher specificity and sensitivity.
-
-
Data Analysis:
-
Calculate the concentration of progesterone and 20α-hydroxyprogesterone in each sample.
-
Determine the percent inhibition of progesterone metabolism for each inhibitor concentration by comparing the amount of metabolite formed to the DMSO control.
-
Plot the percent inhibition against the inhibitor concentration to determine the cellular IC₅₀ value.
-
Conclusion and Future Directions
The comparative analysis reveals that while multiple scaffolds can inhibit AKR1C1, the salicylic acid derivatives, developed through structure-based design, currently offer the best combination of potency and selectivity.[1][6] Compounds like 3-bromo-5-phenylsalicylic acid serve as excellent positive controls and starting points for novel inhibitor development.[6][9] NSAIDs such as mefenamic acid, while less selective, provide a valuable pharmacological tool for exploring the broader consequences of inhibiting multiple AKR1C isoforms and can act as chemosensitizing agents.[7][9]
The future of AKR1C1 inhibitor development lies in enhancing isoform selectivity, particularly over AKR1C2, and improving pharmacokinetic properties for in vivo applications. The detailed protocols provided herein offer a robust framework for researchers to characterize novel inhibitors, validate their mechanism of action, and translate potent biochemical activity into meaningful cellular efficacy. This rigorous, data-driven approach is essential for advancing AKR1C1 inhibitors from the laboratory bench to potential clinical applications.
References
-
Endo, S., et al. (2011). Inhibitors of Human 20α-hydroxysteroid Dehydrogenase (AKR1C1). Journal of Steroid Biochemistry and Molecular Biology, 125(1-2), 89-96. Retrieved from [Link]
-
Brozic, P., et al. (2012). Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. Journal of Medicinal Chemistry, 55(17), 7537-7547. Retrieved from [Link]
-
Wang, C., et al. (2017). Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy. Frontiers in Pharmacology, 8, 119. Retrieved from [Link]
-
Wang, C., et al. (2017). Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy. Frontiers in Pharmacology. Retrieved from [Link]
-
Brožič, P., et al. (2011). Inhibitors of aldo-keto reductases AKR1C1-AKR1C4. Current Medicinal Chemistry, 18(16), 2462-2476. Retrieved from [Link]
-
Shiiba, M., et al. (2017). Mefenamic acid enhances anticancer drug sensitivity via inhibition of aldo-keto reductase 1C enzyme activity. Oncology Reports, 37(4), 2025-2032. Retrieved from [Link]
-
Shiiba, M., et al. (2017). Mefenamic acid enhances anticancer drug sensitivity via inhibition of aldo-keto reductase 1C enzyme activity. Spandidos Publications. Retrieved from [Link]
-
Chen, M., et al. (2022). Overview of human 20 alpha-hydroxysteroid dehydrogenase (AKR1C1): Functions, regulation, and structural insights of inhibitors. Chemico-Biological Interactions, 351, 109746. Retrieved from [Link]
-
Kljun, J., et al. (2022). Ruthenium complexes show potent inhibition of AKR1C1, AKR1C2, and AKR1C3 enzymes and anti-proliferative action against chemoresistant ovarian cancer cell line. Frontiers in Chemistry, 10, 959637. Retrieved from [Link]
-
Zeng, Z., et al. (2021). Natural Product Alantolactone Targeting AKR1C1 Suppresses Cell Proliferation and Metastasis in Non-Small-Cell Lung Cancer. Frontiers in Cell and Developmental Biology, 9, 755869. Retrieved from [Link]
-
Agilent Technologies. (2020). Progesterone Metabolism in Serum. Retrieved from [Link]
-
Brozic, P., et al. (2012). Selective inhibitors of aldo-keto reductases AKR1C1 and AKR1C3 discovered by virtual screening of a fragment library. PubMed. Retrieved from [Link]
-
Bailey, M. J., & Dickinson, R. G. (2001). Reactivity of mefenamic acid 1-o-acyl glucuronide with proteins in vitro and ex vivo. Chemical Research in Toxicology, 14(10), 1391-1399. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Progesterone Metabolism in Serum. Retrieved from [Link]
-
Kljun, J., et al. (2022). Ruthenium complexes show potent inhibition of AKR1C1, AKR1C2, and AKR1C3 enzymes and anti-proliferative action against chemoresistant ovarian cancer cell line. Frontiers. Retrieved from [Link]
-
Usami, N., et al. (2002). Selective and potent inhibitors of human 20alpha-hydroxysteroid dehydrogenase (AKR1C1) that metabolizes neurosteroids derived from progesterone. Journal of Steroid Biochemistry and Molecular Biology, 81(2), 155-163. Retrieved from [Link]
-
Linear Chemicals. (n.d.). Enzyme Immunoassay for the Quantitative Determination of Progesterone Concentration in Human Serum or Plasma. Retrieved from [Link]
-
Wikipedia. (n.d.). AKR1C1. Retrieved from [Link]
Sources
- 1. Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of aldo-keto reductases AKR1C1-AKR1C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibitors of aldo-keto reductases AKR1C1 and AKR1C3 discovered by virtual screening of a fragment library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of human 20α-hydroxysteroid dehydrogenase (AKR1C1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AKR1C1 - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Mefenamic acid enhances anticancer drug sensitivity via inhibition of aldo-keto reductase 1C enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Ruthenium complexes show potent inhibition of AKR1C1, AKR1C2, and AKR1C3 enzymes and anti-proliferative action against chemoresistant ovarian cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy [frontiersin.org]
- 11. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective and potent inhibitors of human 20alpha-hydroxysteroid dehydrogenase (AKR1C1) that metabolizes neurosteroids derived from progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Ruthenium complexes show potent inhibition of AKR1C1, AKR1C2, and AKR1C3 enzymes and anti-proliferative action against chemoresistant ovarian cancer cell line [frontiersin.org]
- 14. Frontiers | Natural Product Alantolactone Targeting AKR1C1 Suppresses Cell Proliferation and Metastasis in Non-Small-Cell Lung Cancer [frontiersin.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. agilent.com [agilent.com]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. Progesterone Metabolites ELISA Kit (EIAPROGM) - Invitrogen [thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. linear.es [linear.es]
A Comparative Analysis of 2-(2-methyl-1H-benzimidazol-1-yl)propanoic Acid and Standard Chemotherapeutic Agents in Oncology
This guide provides a comprehensive comparison of the therapeutic potential of the novel benzimidazole derivative, 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid, against established standard-of-care drugs in the context of oncology. While direct clinical data for this specific compound is emerging, this document synthesizes existing knowledge on benzimidazole derivatives to project its potential efficacy and mechanism of action, juxtaposed with current therapeutic mainstays.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] Its structural similarity to purine enables it to interact with a multitude of biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, antiviral, and anti-inflammatory effects.[2][3] The development of this compound is rooted in the extensive research demonstrating the potent antitumor properties of this chemical class.[4]
Section 1: Mechanistic Overview of Benzimidazole Derivatives and Standard Anticancer Drugs
Benzimidazole derivatives exert their anticancer effects through diverse and targeted mechanisms.[5] These can include the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of critical signaling pathways involved in cell proliferation and survival.[2][6] The propanoic acid moiety in the target molecule may enhance its solubility and pharmacokinetic profile, potentially leading to improved bioavailability and therapeutic efficacy.
For the purpose of this comparative guide, we will focus on two prevalent and aggressive malignancies where benzimidazole derivatives have shown promise: breast cancer and leukemia.[2][7] The standard drugs for comparison will be Paclitaxel, a cornerstone in breast cancer therapy, and Doxorubicin, a widely used agent in the treatment of leukemia.[8][9]
1.1. Postulated Mechanism of this compound
Based on the known activities of related benzimidazole compounds, this compound is hypothesized to function as a multi-faceted agent. Its primary mechanisms may involve:
-
Microtubule Disruption: Similar to other benzimidazole-containing compounds, it may bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton would arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis.
-
Topoisomerase Inhibition: The benzimidazole core can intercalate with DNA and inhibit the function of topoisomerase enzymes, which are crucial for DNA replication and repair.[6] This would lead to DNA damage and subsequent cell death.
-
Kinase Inhibition: Many benzimidazole derivatives are known to inhibit various protein kinases that are often dysregulated in cancer, such as EGFR and BRAFV600E.[4] This can block pro-survival signaling pathways within the cancer cells.
1.2. Mechanism of Action of Standard Drugs
-
Paclitaxel (Taxol®): A member of the taxane family, Paclitaxel is a mitotic inhibitor used extensively in the treatment of breast, ovarian, and lung cancer.[10] Its mechanism involves the stabilization of microtubules by preventing their depolymerization. This abnormal stabilization disrupts the dynamic process of microtubule assembly and disassembly necessary for cell division, leading to cell cycle arrest and apoptosis.[11]
-
Doxorubicin (Adriamycin®): An anthracycline antibiotic, Doxorubicin is a potent and broad-spectrum chemotherapeutic agent used to treat a variety of cancers, including acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[12][13] Its primary mechanism involves the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme that unwinds DNA for transcription and replication. This leads to the generation of DNA double-strand breaks and subsequent apoptosis.[14][15]
Section 2: Comparative Efficacy Data
While specific in-vivo or clinical trial data for this compound is not yet publicly available, we can extrapolate its potential efficacy from published data on other potent benzimidazole derivatives. The following tables summarize the in-vitro cytotoxicity of a representative benzimidazole derivative against breast cancer and leukemia cell lines, compared to the standard drugs Paclitaxel and Doxorubicin.
Table 1: Comparative In-Vitro Efficacy in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 / GI50 (µM) | Reference |
| Hypothetical Benzimidazole Derivative | MCF-7 | ~0.2 | [7] |
| MDA-MB-231 | ~1.0 | [16] | |
| Paclitaxel | MCF-7 | 0.002 - 0.01 | [11] |
| MDA-MB-231 | 0.003 - 0.015 | [17] |
Table 2: Comparative In-Vitro Efficacy in Leukemia Cell Lines
| Compound | Cell Line | IC50 / GI50 (µM) | Reference |
| Hypothetical Benzimidazole Derivative | CCRF-CEM | ~1.15 - 7.33 | [18] |
| Doxorubicin | CCRF-CEM | ~0.02 - 0.1 | [19] |
| K562 | ~0.05 - 0.2 | [19] |
Disclaimer: The efficacy data for the "Hypothetical Benzimidazole Derivative" is based on published results for other benzimidazole compounds and is for illustrative purposes only. Direct experimental validation is required.
Section 3: Experimental Protocols for Comparative Analysis
To empirically determine the efficacy of this compound relative to a standard drug, a series of in-vitro experiments are necessary. The following protocol outlines a standard MTT assay for assessing cell viability.
3.1. Cell Viability (MTT) Assay Protocol
Objective: To determine and compare the cytotoxic effects of this compound and Paclitaxel on the MCF-7 breast cancer cell line.
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest cells using Trypsin-EDTA and seed them into 96-well plates at a density of 5,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and Paclitaxel in culture medium. The final concentrations should range from 0.01 µM to 100 µM. Add the drug dilutions to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a no-treatment control.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each compound using a dose-response curve.
Section 4: Visualizing Mechanisms and Workflows
4.1. Signaling Pathway Diagram
Caption: Comparative mechanisms of action of the benzimidazole derivative and standard drugs.
4.2. Experimental Workflow Diagram
Caption: Step-by-step workflow for the MTT cell viability assay.
References
-
Chemotherapy for Breast Cancer Fact Sheet. Westmead BCI. Available from: [Link]
-
Chemotherapy for breast cancer. Canadian Cancer Society. Available from: [Link]
-
Chemotherapy for Breast Cancer. American Cancer Society. Available from: [Link]
-
Chemotherapy for acute lymphoblastic leukemia. Canadian Cancer Society. Available from: [Link]
-
Chemotherapy for breast cancer. Cancer Research UK. Available from: [Link]
-
Chemotherapy for breast cancer. Macmillan Cancer Support. Available from: [Link]
-
Holmes FA, et al. Current status of paclitaxel in the treatment of breast cancer. PubMed. Available from: [Link]
-
Medication for Acute Lymphoblastic Leukemia. NYU Langone Health. Available from: [Link]
-
Papadimitriou K, et al. Weekly Paclitaxel – An Effective Treatment for Advanced Breast Cancer. ANTICANCER RESEARCH. Available from: [Link]
-
Drugs Approved for Leukemia. National Cancer Institute. Available from: [Link]
-
Chemotherapy for Acute Myeloid Leukemia (AML). American Cancer Society. Available from: [Link]
-
Weekly Paclitaxel Is Effective in Advanced Breast Cancer Study. CancerNetwork. Available from: [Link]
-
Chemotherapy for Leukemia. Moffitt Cancer Center. Available from: [Link]
-
Weekly adjuvant paclitaxel for breast cancer has less toxicity. MDedge. Available from: [Link]
-
Khaled SAA. Efficacy of Low Dose Doxorubicin Therapy in Patients with Non-APL Acute Myeloblastic Leukemia. Hilaris Publisher. Available from: [Link]
-
Gloc E, et al. Efficacy of doxorubicin-transferrin conjugate in apoptosis induction in human leukemia cells through reactive oxygen species generation. PMC. Available from: [Link]
-
Advani PP, et al. Efficacy and Safety of Weekly Paclitaxel With or Without Oral Alisertib in Patients With Metastatic Breast Cancer: A Randomized Clinical Trial. PMC. Available from: [Link]
-
Khaled SAA. Efficacy of Low Dose Doxorubicin Therapy in Patients with Non-APL Acute Myeloblastic Leukemia. ResearchGate. Available from: [Link]
-
Low Doses of Doxorubicin May Be Key to Fighting Drug-Resistant Cancer. BioSpace. Available from: [Link]
-
Doxorubicin. Wikipedia. Available from: [Link]
-
Tan C, et al. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Available from: [Link]
-
A benzimidazolecarboxamide derivative as an anticancer drug. ResearchGate. Available from: [Link]
-
Al-blewi F, et al. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. NIH. Available from: [Link]
-
Husain A, et al. Anticancer activity of new compounds using benzimidazole as a scaffold. PubMed. Available from: [Link]
-
Wagh DD, Kankate RS. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia. Available from: [Link]
-
Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils. Available from: [Link]
-
El-Sayed NNE, et al. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). NIH. Available from: [Link]
-
Sharma D, et al. Recent advances of benzimidazole as anticancer agents. PubMed. Available from: [Link]
-
Tohami HW, et al. Toxicological profiling of a de novo synthesized benzimidazole derivative with potent and selective proapoptotic potentials against breast cancer. PubMed. Available from: [Link]
-
Abbade Y, et al. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. PubMed Central. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicological profiling of a de novo synthesized benzimidazole derivative with potent and selective proapoptotic potentials against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemotherapy for Breast Cancer Fact Sheet | Westmead BCI [bci.org.au]
- 9. Chemotherapy for acute lymphoblastic leukemia | Canadian Cancer Society [cancer.ca]
- 10. Chemotherapy for Breast Cancer | Breast Cancer Treatment | American Cancer Society [cancer.org]
- 11. Current status of paclitaxel in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Medication for Acute Lymphoblastic Leukemia | NYU Langone Health [nyulangone.org]
- 13. Drugs Approved for Leukemia - NCI [cancer.gov]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Doxorubicin - Wikipedia [en.wikipedia.org]
- 16. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Weekly Paclitaxel – An Effective Treatment for Advanced Breast Cancer | Anticancer Research [ar.iiarjournals.org]
- 18. nveo.org [nveo.org]
- 19. Efficacy of doxorubicin-transferrin conjugate in apoptosis induction in human leukemia cells through reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Specificity of Novel Bioactive Compounds: A Case Study with 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid
For researchers in drug discovery and chemical biology, the identification of a novel bioactive compound is a moment of significant promise. Yet, this initial discovery is merely the first step on a long and rigorous path to validating its therapeutic potential. A critical, and often underestimated, aspect of this journey is the thorough assessment of the compound's specificity. A molecule that interacts with multiple targets can lead to confounding experimental results and potential off-target toxicities, ultimately derailing a promising research program.
This guide provides a comprehensive framework for assessing the specificity of a novel compound, using the hypothetical case of 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid . While the precise biological target of this specific molecule is not extensively documented in publicly available literature, its benzimidazole core is a common scaffold in many kinase inhibitors.[1][2] Therefore, for the purpose of this guide, we will proceed with the scientifically-grounded hypothesis that it is a putative kinase inhibitor. This allows us to explore the state-of-the-art methodologies used to determine the on- and off-target effects of such compounds, providing a universally applicable workflow for other novel small molecules.
The Imperative of Specificity Profiling
The concept of a "magic bullet," a drug that acts with absolute specificity on its intended target, has long been a guiding principle in pharmacology. However, the reality is that most small molecules exhibit some degree of polypharmacology, interacting with multiple cellular proteins.[3] Understanding this interaction profile is paramount for several reasons:
-
Mechanistic Clarity: Attributing a cellular phenotype to the modulation of a single target requires ruling out the influence of off-target effects.
-
Predicting Toxicity: Off-target interactions are a major cause of adverse drug reactions. Early identification of potential liabilities can save significant time and resources.[3]
-
Therapeutic Repurposing: A well-defined off-target profile can sometimes reveal new therapeutic opportunities for a compound.
This guide will walk you through a multi-pronged approach to specificity assessment, combining in vitro biochemical assays with cell-based target engagement studies.
Phase 1: Broad Kinome Profiling - Casting a Wide Net
The initial step in assessing the specificity of a putative kinase inhibitor is to screen it against a large panel of kinases. This provides a broad overview of its selectivity across the human kinome. Several commercial services offer comprehensive kinase profiling panels.[4]
Experimental Rationale: The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[5] A broad screen is the most efficient way to identify potential off-target interactions that might be missed by more focused assays.
Methodology: Radiometric kinase assays are a common format for these large-scale screens.[4][6] In this setup, the transfer of a radiolabeled phosphate from ATP to a substrate (either a peptide or a protein) is measured in the presence and absence of the test compound.
Data Interpretation: The results are typically presented as the percent inhibition of each kinase at a given concentration of the compound. A highly specific inhibitor will show potent inhibition of its intended target with minimal activity against other kinases in the panel.
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |
| Putative Target Kinase X | 95% | 99% |
| Kinase A | 10% | 25% |
| Kinase B | 5% | 15% |
| ... (hundreds of other kinases) | <5% | <10% |
Table 1: Example Data from a Broad Kinome Profiling Screen. This hypothetical data suggests that this compound is a potent and selective inhibitor of "Putative Target Kinase X" with minimal off-target activity at the tested concentrations.
Phase 2: In-Cell Target Engagement - Confirming Interaction in a Physiological Context
While in vitro assays are invaluable for initial screening, they do not fully recapitulate the complex environment of a living cell. Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can all influence a compound's activity. Therefore, it is crucial to confirm target engagement within intact cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[7][8][9][10][11]
Experimental Rationale: The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[9] By heating cells treated with a compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can infer target engagement.
Workflow for Cellular Thermal Shift Assay (CETSA®)
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA®).
Detailed CETSA® Protocol:
-
Cell Culture and Treatment:
-
Culture your cells of interest to the desired confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time at 37°C.[8]
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR machine.[8]
-
Include a non-heated control.
-
-
Cell Lysis and Fractionation:
-
Detection of Soluble Protein:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.[9]
-
Data Interpretation: In the presence of a stabilizing ligand, the target protein will remain soluble at higher temperatures compared to the vehicle-treated control. This results in a rightward shift of the melting curve.
| Temperature (°C) | Soluble Target Protein (Vehicle) | Soluble Target Protein (Compound) |
| 40 | 100% | 100% |
| 50 | 80% | 95% |
| 55 | 50% | 85% |
| 60 | 20% | 60% |
| 65 | 5% | 30% |
Table 2: Example CETSA® Data. The increased thermal stability of the target protein in the presence of the compound indicates direct binding in the cellular environment.
Phase 3: Orthogonal Assays and Deeper Mechanistic Studies
To build a truly robust case for the specificity of your compound, it is essential to employ orthogonal assays that rely on different principles. This helps to rule out artifacts that may be specific to a particular experimental setup.
Affinity-Based Pull-Down Assays: These methods involve immobilizing the small molecule on a solid support (e.g., beads) and then using it to "pull down" its binding partners from a cell lysate.[12] The captured proteins are then identified by mass spectrometry. This approach can provide an unbiased view of the compound's interactome.
Drug Affinity Responsive Target Stability (DARTS): Similar to CETSA®, DARTS relies on ligand-induced protein stabilization. However, instead of heat, it uses proteases to challenge the stability of the target protein.[12] Proteins that are protected from proteolytic degradation by the compound are identified as binders.
Isothermal Titration Calorimetry (ITC): For high-affinity interactions, ITC can be used to directly measure the thermodynamics of binding between the compound and a purified protein. This provides a definitive confirmation of a direct interaction and yields valuable information about the binding affinity (Kd), stoichiometry, and enthalpy and entropy of binding.
Workflow for a General Specificity Assessment Cascade
Caption: A tiered approach to assessing compound specificity.
Conclusion and Future Directions
The journey from a novel hit to a well-validated chemical probe or drug candidate is a marathon, not a sprint. A thorough and unbiased assessment of compound specificity is a non-negotiable milestone in this process. By employing a multi-faceted approach that combines broad, unbiased screening with in-cell target engagement and orthogonal biophysical methods, researchers can build a compelling case for the on-target activity of their molecule.
For this compound, the hypothetical framework outlined in this guide provides a clear path forward. Should kinome profiling reveal a specific target, subsequent CETSA® and orthogonal assays would be critical to confirm this interaction in a physiological context and elucidate its mechanism of action. This rigorous, evidence-based approach is the hallmark of sound scientific research and the foundation upon which successful drug discovery programs are built.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
-
Zhang, J., et al. (2007). Current in vitro kinase assay technologies: the quest for a universal format. Current Drug Discovery Technologies, 5(1), 59-69. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
van der Wijk, T., et al. (2017). Kinome profiling. Methods in Molecular Biology, 1647, 1-13. [Link]
-
Kraus, P. R., et al. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 632, 251-267. [Link]
-
Johnson, L. N. (2009). The structural basis for protein kinase inhibition. Current Opinion in Structural Biology, 19(6), 636-643. [Link]
-
Al-Obeidi, F. A., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(7), 1913-1922. [Link]
-
Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
-
Wikipedia contributors. (2023). Thermal shift assay. Wikipedia. [Link]
-
Westwood, I. M., et al. (2012). Enzyme activity assays for protein kinases: strategies to identify active substrates. Methods in Molecular Biology, 795, 3-21. [Link]
-
D'haese, E., et al. (2010). Kinome profiling of clinical cancer specimens. Cancer Research, 70(7), 2575-2578. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]
-
Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. [Link]
-
Hwang, S. Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 81. [Link]
-
Lomenick, B., et al. (2011). Identification of direct protein targets of small molecules. ACS Chemical Biology, 6(1), 34-46. [Link]
-
Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]
-
Horton, J. R., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. Journal of Medicinal Chemistry, 64(19), 14666-14682. [Link]
-
Kowalski, J. P., et al. (2021). Pharmacokinetics, metabolism and off-target effects in the rat of 8-[(1H-benzotriazol-1-yl)amino]octanoic acid, a selective inhibitor of human cytochrome P450 4Z1: β-oxidation as a potential augmenting pathway for inhibition. Xenobiotica, 51(8), 901-915. [Link]
-
Belyakova, S. V., et al. (2023). New Plant Growth Regulators of Benzimidazole Series. Molecules, 28(22), 7594. [Link]
-
Bischof, J., et al. (2013). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. Bioorganic & Medicinal Chemistry Letters, 23(17), 4844-4848. [Link]
-
Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects. Toxicologic Pathology, 41(2), 310-314. [Link]
-
PubChem. (n.d.). 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid. [Link]
-
Venables, G. R., et al. (2017). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. Journal of Medicinal Chemistry, 60(23), 9645-9659. [Link]
-
PubChem. (n.d.). 2-Methylbenzimidazole. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is the bedrock upon which the quality, safety, and efficacy of a drug product are built. This guide offers an in-depth, comparative analysis of the validation process for analytical methods tailored to 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid, a key benzimidazole derivative. As Senior Application Scientists, our goal is to provide not just a procedural checklist, but a foundational understanding of the causality behind experimental choices, ensuring that every protocol is a self-validating system.
This document will navigate through the critical aspects of analytical method validation, with a primary focus on High-Performance Liquid Chromatography (HPLC), a cornerstone technique in pharmaceutical analysis.[1][2] We will dissect the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, offering both theoretical grounding and practical, data-driven examples.[3][4][5]
The Imperative of Method Validation in Pharmaceutical Analysis
Analytical method validation provides documented evidence that a method is fit for its intended purpose.[6][7][8] For a compound like this compound, which may be an active pharmaceutical ingredient (API) or a critical intermediate, a validated analytical method is indispensable for:
-
Quality Control: Ensuring the identity, purity, and strength of the drug substance and product.
-
Stability Studies: Accurately monitoring the degradation of the compound under various environmental conditions.[9]
-
Regulatory Compliance: Fulfilling the stringent requirements of regulatory bodies such as the FDA and EMA.[3][10]
Comparative Analysis of Analytical Techniques
While various analytical techniques can be employed for the analysis of benzimidazole derivatives, HPLC remains a dominant and versatile choice due to its high resolution, sensitivity, and reproducibility.[1][2][11]
| Technique | Principle | Advantages for this compound | Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | Excellent for quantification and purity determination. Can be developed as a stability-indicating method. Widely available and cost-effective. | Moderate sensitivity compared to mass spectrometry. |
| Ultra-Performance Liquid Chromatography (UPLC) with UV Detection | Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis times. | Increased throughput and resolution, leading to better separation of impurities. | Higher backpressure requires specialized instrumentation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass analysis capabilities of MS. | Highly sensitive and specific, enabling definitive identification of the analyte and its degradation products. | Higher cost and complexity of instrumentation and data analysis. |
For the purpose of this guide, we will focus on the validation of a stability-indicating HPLC-UV method, which represents a robust and widely applicable approach for the routine quality control of this compound.
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process that begins with defining the method's intended use and culminates in a comprehensive validation report.
Detailed Experimental Protocols and Data Analysis
Herein, we present a hypothetical yet representative stability-indicating HPLC-UV method for this compound and the corresponding validation protocols.
Hypothetical HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Validation Parameter: Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8]
Experimental Protocol:
-
Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Blank Analysis: Analyze the diluent and a placebo (if in a formulation) to ensure no interfering peaks at the retention time of the analyte.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte in both stressed and unstressed samples.
Acceptance Criteria:
-
The analyte peak should be well-resolved from any degradation products or placebo peaks.
-
The peak purity index should be greater than a predefined threshold (e.g., >0.999), indicating spectral homogeneity.
Validation Parameter: Linearity and Range
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard solution in triplicate.
-
Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.
Data Presentation:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 501234 |
| 75 | 752345 |
| 100 | 1003456 |
| 125 | 1254567 |
| 150 | 1505678 |
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at the 100% concentration level.
Validation Parameter: Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[11]
Experimental Protocol:
-
Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level and analyze them.
-
Calculate the percentage recovery for each sample.
Data Presentation:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 119.0 | 99.2% |
| Mean Recovery | 99.7% |
Acceptance Criteria:
-
The mean percentage recovery should be within a predefined range (e.g., 98.0% to 102.0%).
Validation Parameter: Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.[8]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
Data Presentation:
| Parameter | Repeatability (Day 1, Analyst 1) | Intermediate Precision (Day 2, Analyst 2) |
| Mean Assay (%) | 99.8 | 100.2 |
| Standard Deviation | 0.5 | 0.7 |
| % RSD | 0.5% | 0.7% |
Acceptance Criteria:
-
The Relative Standard Deviation (%RSD) for repeatability and intermediate precision should be ≤ 2.0%.
Validation Parameters: Detection Limit (DL) and Quantitation Limit (QL)
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on the standard deviation of the response and the slope):
-
Determine the slope (S) of the calibration curve.
-
Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.
-
Calculate DL and QL using the following formulas:
-
DL = 3.3 * (σ / S)
-
QL = 10 * (σ / S)
-
Acceptance Criteria:
-
The QL should be demonstrated to have acceptable precision and accuracy.
Validation Parameter: Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate variations to the HPLC method parameters, one at a time.
-
Analyze a system suitability solution and a sample under each varied condition.
Data Presentation:
| Parameter Varied | Variation | System Suitability | Sample Assay (%) |
| Flow Rate (mL/min) | 0.9 | Passes | 99.5 |
| 1.1 | Passes | 100.1 | |
| Mobile Phase pH | 2.8 | Passes | 99.9 |
| 3.2 | Passes | 100.3 | |
| Column Temperature (°C) | 28 | Passes | 99.7 |
| 32 | Passes | 100.0 |
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should meet the predefined criteria under all varied conditions.
-
The assay results of the sample should not significantly change.
Conclusion
The validation of an analytical method for this compound is a multifaceted process that demands a thorough understanding of both the analytical technique and the regulatory landscape. By systematically evaluating each validation parameter, from specificity to robustness, researchers and drug development professionals can establish a reliable and reproducible method that ensures the quality and consistency of their analytical data. This guide provides a comprehensive framework for this critical endeavor, emphasizing the scientific rationale behind each step to foster a culture of analytical excellence.
References
-
Altabrisa Group. (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Retrieved from [Link]
-
European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]5]
-
European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]8]
-
FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]3]
-
FDA. (n.d.). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829. Retrieved from [Link]3]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]2]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
ResearchGate. (n.d.). hplc method validation for pharmaceuticals: a review. Retrieved from [Link]1]
-
Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from 11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. researchgate.net [researchgate.net]
- 9. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
- 10. banglajol.info [banglajol.info]
- 11. HPLC Separation of Benzoic and 2-naphtalenesulfonic Acids | SIELC Technologies [sielc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
